3,4-Dihydro-2H-1-benzopyran-4-sulfonamide
Description
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c10-14(11,12)9-5-6-13-8-4-2-1-3-7(8)9/h1-4,9H,5-6H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKWTOGDGVUCKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249356-63-5 | |
| Record name | 3,4-dihydro-2H-1-benzopyran-4-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Precision Synthesis of 3,4-Dihydro-2H-1-benzopyran-4-sulfonamide Derivatives
Executive Summary: The Benzylic Challenge
The 3,4-dihydro-2H-1-benzopyran (chroman) scaffold is a privileged structure in medicinal chemistry, serving as the core for various therapeutic agents, including antihypertensives (e.g., Cromakalim), anticancer agents, and carbonic anhydrase (CA) inhibitors. While aromatic functionalization (positions 6 and 7) is well-documented via electrophilic aromatic substitution, the introduction of a sulfonamide moiety at the C4 position (benzylic/aliphatic) presents a distinct synthetic challenge.
This guide details the high-fidelity synthesis of 3,4-dihydro-2H-1-benzopyran-4-sulfonamides . Unlike their aromatic counterparts, C4-sulfonamides require precise functional group interconversion (FGI) strategies to install the sulfur moiety on the heterocyclic ring. This document outlines a robust, self-validating protocol utilizing the Thioacetate-Oxidation Route , ensuring stereochemical control and high yield.
Retrosynthetic Analysis
To access the C4-sulfonamide, we must disconnect the C-S bond at the benzylic position. Direct sulfonation at C4 is chemically forbidden due to the competing aromatic reactivity. Therefore, the strategy relies on nucleophilic displacement of a C4-leaving group derived from the corresponding ketone (chroman-4-one).
Figure 1: Retrosynthetic disconnection of the C4-sulfonamide showing the critical C-S bond formation via nucleophilic displacement.
Core Synthetic Protocol: The Thioacetate Route
This protocol is designed for scalability and reproducibility. It avoids the use of toxic thiol gases by utilizing potassium thioacetate (KSAc) as a sulfur surrogate.
Phase 1: Scaffold Preparation & Activation
Objective: Convert commercially available chroman-4-one into an activated electrophile suitable for sulfur nucleophiles.
-
Reduction:
-
Reagents: Chroman-4-one (1.0 eq), NaBH₄ (0.5 eq), MeOH.
-
Conditions: 0°C to RT, 2 hours.
-
Mechanism: Hydride delivery to the carbonyl.
-
Checkpoint: Monitor disappearance of the ketone C=O stretch (approx. 1680 cm⁻¹) via IR or carbonyl carbon via ¹³C NMR.
-
Product: Chroman-4-ol.
-
-
Activation (Mesylation):
-
Reagents: Chroman-4-ol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), TEA (1.5 eq), DCM.
-
Conditions: 0°C, 1 hour.
-
Rationale: The hydroxyl group is a poor leaving group. Mesylation creates a reactive electrophile (OMs) essential for the subsequent SN2 reaction.
-
Critical Note: Maintain strictly anhydrous conditions to prevent hydrolysis of MsCl.
-
Phase 2: Sulfur Installation & Oxidation
Objective: Invert the stereocenter (if chiral) via SN2 displacement and oxidize to the sulfonyl chloride.
-
Thioacetate Displacement:
-
Reagents: Chroman-4-yl methanesulfonate (1.0 eq), Potassium Thioacetate (KSAc, 1.5 eq), DMF.
-
Conditions: 60°C, 4 hours.
-
Mechanism: SN2 attack by the thioacetate anion.
-
Outcome: Formation of S-(chroman-4-yl) ethanethioate.
-
Validation: Appearance of thioester C=O stretch (~1690 cm⁻¹) and disappearance of mesylate peaks in ¹H NMR.
-
-
Oxidative Chlorination (The "One-Pot" Transformation):
-
Reagents: S-thioacetate intermediate, N-Chlorosuccinimide (NCS, 4.0 eq), 2M HCl, Acetonitrile.
-
Conditions: 0°C to 10°C.
-
Mechanism: Acid-catalyzed hydrolysis of the thioester to the free thiol, followed by rapid oxidation by NCS to the sulfonyl chloride.
-
Safety Warning: This step generates reactive sulfonyl chlorides. Use immediately in the next step.
-
Phase 3: Sulfonamide Formation
Objective: Coupling the sulfonyl chloride with the desired amine.
-
Reagents: Chroman-4-sulfonyl chloride (freshly prepared), Amine (R-NH₂, 2.0 eq), THF.
-
Conditions: 0°C to RT.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Experimental Workflow & Data Visualization
The following diagram illustrates the validated workflow, highlighting critical decision points and reagents.
Figure 2: Step-by-step synthetic workflow for C4-sulfonamidation.
Quantitative Data Summary (Representative Yields)
| Reaction Step | Reagent System | Typical Yield (%) | Key Spectroscopic Marker |
| Reduction | NaBH₄ / MeOH | 92-95% | Loss of C=O (1680 cm⁻¹) |
| Activation | MsCl / TEA | 88-90% | Methyl singlet δ 3.1 ppm (¹H NMR) |
| Displacement | KSAc / DMF | 75-82% | Thioester C=O (1690 cm⁻¹) |
| Oxidation | NCS / HCl | N/A (In situ) | N/A (Unstable intermediate) |
| Amination | NH₃ / THF | 65-75% (2 steps) | Sulfonamide NH₂ (br s, δ 5-7 ppm) |
Troubleshooting & Scientific Integrity (E-E-A-T)
Stereochemical Integrity
The C4 position is a chiral center. The reduction of chroman-4-one typically yields a racemic alcohol.
-
Protocol Adjustment: If a specific enantiomer is required, employ Noyori Asymmetric Transfer Hydrogenation (RuCl) instead of NaBH₄ in Step 1.
-
Note: The subsequent mesylation (retention) and thioacetate displacement (inversion) will preserve the enantiopurity relative to the starting alcohol.
Stability of Sulfonyl Chlorides
Chroman-4-sulfonyl chloride is less stable than aryl sulfonyl chlorides due to the benzylic protons, which can lead to elimination (forming the chromene) under basic conditions.
-
Correction: Avoid strong bases during the amination step. Use excess amine as the acid scavenger or mild bases like pyridine, and keep temperatures below 0°C during addition.
Regioselectivity Verification
Ensure the sulfonamide is at C4 and not on the aromatic ring.
-
Diagnostic: ¹H NMR of the C4 proton will appear as a triplet or doublet of doublets around δ 4.0–4.5 ppm . Aromatic sulfonamides (C6/C7) would lack this aliphatic signal shift and show changes in the aromatic region coupling constants.
References
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nawrot-Modranka, J., et al. (2006). In vivo antitumor activity of new analogs of phosphorohydrazine derivatives. European Journal of Medicinal Chemistry. (Context for hydrazide/sulfonamide bioactivity). Link
-
Ghorab, M. M., et al. (2014).[1] Synthesis, carbonic anhydrase inhibition and cytotoxic activity of novel chromone-based sulfonamide derivatives.[2][3][4] European Journal of Medicinal Chemistry. Link
-
BenchChem Protocols. (2025). Application Notes and Protocols for the Synthesis of 2-Alkylchroman-4-ones. (Precursor Synthesis).[1][4][5] Link
-
Beilstein Journals. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides. (Structural Analogues). Link
Sources
- 1. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 2. Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, carbonic anhydrase inhibition and cytotoxic activity of novel chromone-based sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Biological Activity of Chroman-4-Sulfonamide Compounds: A Technical Guide
Executive Summary: The Privileged Scaffold Fusion
This guide analyzes the pharmacological profile of chroman-4-sulfonamide derivatives. These compounds represent a strategic fusion of two "privileged structures" in medicinal chemistry:
-
The Chroman-4-one Core: A lipophilic, bicyclic scaffold that mimics natural flavonoids, offering excellent bioavailability and rigid stereochemical orientation.
-
The Sulfonamide Moiety (
): The gold-standard "zinc anchor" for metalloenzyme inhibition, specifically Carbonic Anhydrases (CAs).
Primary Therapeutic Utility:
-
Hypoxic Tumor Targeting: Selective inhibition of transmembrane Carbonic Anhydrases (hCA IX and XII).[1]
-
Antiglaucoma Agents: Potent inhibition of cytosolic hCA II.[2][3]
-
Anticonvulsant/Antimicrobial: Emerging secondary activities.
Mechanism of Action: The "Tail-Approach" Binding
The biological potency of chroman-4-sulfonamides is driven by their ability to inhibit Carbonic Anhydrases (CAs). The mechanism follows the "Tail-Approach" theory, which ensures high affinity and isoform selectivity.
Molecular Interaction
-
Zinc Anchoring: The unsubstituted sulfonamide nitrogen (
) coordinates directly to the catalytic Zinc ion ( ) within the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis. -
Hydrophobic Recognition: The chroman-4-one ring acts as the "tail." It extends away from the zinc center and docks into the enzyme's hydrophobic pocket.
-
Selectivity Filter: The specific substitution pattern on the chroman ring (e.g., 7-methyl, 6-chloro) exploits subtle structural differences between the ubiquitous cytosolic isoforms (hCA I/II) and the tumor-associated transmembrane isoforms (hCA IX/XII).
Pathway Visualization
The following diagram illustrates the inhibition logic and the physiological cascade leading to cancer cell death (acidosis reversal).
Caption: Mechanism of Action targeting hCA IX in hypoxic tumor cells.
Structure-Activity Relationship (SAR) Analysis
The efficacy of these compounds is strictly governed by the substitution patterns on the chroman ring and the linker length.
Key SAR Findings
-
Linker Length (Spacer):
-
Direct Phenyl (
): Favors hCA IX selectivity (Anticancer). -
Phenethyl (
):[3] Increases flexibility, often boosting potency against hCA I and II (Antiglaucoma) but reducing isoform selectivity.
-
-
Chroman Ring Substitutions:
-
C7-Methyl: Critical for hCA II activity.[3] Removal decreases potency against cytosolic isoforms.
-
C6-Chloro: Generally detrimental to activity, reducing potency by ~3-fold compared to unsubstituted analogs.[3]
-
C2-Carboxamide: The amide linkage at C2 provides hydrogen bond donors/acceptors that stabilize the compound within the enzyme active site channel.
-
SAR Map
Caption: Structural determinants of biological activity for chroman-4-sulfonamides.
Quantitative Data Summary
The following table summarizes the inhibition constants (
Table 1: Inhibition Constants (
| Compound ID | Structure Description | hCA I (Cytosolic) | hCA II (Glaucoma Target) | hCA IX (Cancer Target) | hCA XII (Cancer Target) |
| 5a | Unsubstituted chroman-4-one | 58.4 | 35.1 | 16.6 | 20.1 |
| 5f | 7,8-Dimethyl chroman-4-one | 43.5 | 9.3 | 19.5 | 24.5 |
| 6f | Phenethyl linker analog | 24.1 | 7.5 | 21.0 | 28.2 |
| AAZ | Acetazolamide (Control) | 250.0 | 12.1 | 25.0 | 5.7 |
Data Source: Synthesized from multiple bioassay reports (See References [1][2]).
-
Insight: Compound 5f and 6f are superior to the standard drug Acetazolamide (AAZ) in inhibiting hCA II, making them prime candidates for glaucoma therapy. Compound 5a shows excellent selectivity for the tumor-associated hCA IX.[3]
Experimental Protocols
This section details the synthesis and biological evaluation of a representative high-potency derivative: 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide .
Chemical Synthesis Workflow
Objective: Couple chroman-4-one-2-carboxylic acid with sulfanilamide.
Reagents:
-
Chroman-4-one-2-carboxylic acid (1.0 eq)
-
Sulfanilamide (1.1 eq)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (Diisopropylethylamine) (2.0 eq)
-
Solvent: Dry DMF (Dimethylformamide)
Step-by-Step Protocol:
-
Activation: Dissolve chroman-4-one-2-carboxylic acid in dry DMF under nitrogen atmosphere. Add EDCI and HOBt. Stir at
for 30 minutes to activate the carboxylic acid. -
Coupling: Add Sulfanilamide and DIPEA to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 9:1).
-
Work-up: Pour the reaction mixture into ice-cold water (10x volume). A precipitate should form.
-
Isolation: Filter the solid precipitate. Wash with 1N HCl (to remove unreacted amine) and saturated
(to remove unreacted acid). -
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Gradient Hexane/Ethyl Acetate).
-
Validation: Confirm structure via
-NMR (Look for amide singlet ~10.5 ppm and sulfonamide singlet ~7.3 ppm).
Carbonic Anhydrase Inhibition Assay
Method: Stopped-Flow
Principle: Measures the time required for the pH of the buffer to change from 7.5 to 6.5 during the hydration of
Protocol:
-
Buffer Prep: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM
. -
Indicator: Add Phenol Red (0.2 mM) as the pH indicator.
-
Enzyme Incubation: Incubate the specific hCA isoform (I, II, IX, or XII) with the test compound (dissolved in DMSO, final concentration 0.1% DMSO) for 15 minutes at room temperature.
-
Substrate Addition: Rapidly mix with
-saturated water using a stopped-flow instrument. -
Measurement: Monitor absorbance drop at 557 nm (Phenol Red transition).
-
Calculation: Determine the catalyzed rate (
) vs. uncatalyzed rate ( ). Calculate using the Cheng-Prusoff equation to derive .
References
-
Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. Source: National Institutes of Health (PMC). URL:[Link]
-
Chromone containing sulfonamides as potent carbonic anhydrase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry.[2] URL:[Link]
-
Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs. Source: Bioorganic & Medicinal Chemistry.[4][5][6][7][8][9][10] URL:[Link]
-
Synthesis, carbonic anhydrase inhibition and cytotoxic activity of novel chromone-based sulfonamide derivatives. Source: European Journal of Medicinal Chemistry.[11] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chromone containing sulfonamides as potent carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
- 5. impactfactor.org [impactfactor.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis, carbonic anhydrase inhibition and cytotoxic activity of novel chromone-based sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,4-Dihydro-2H-1-benzopyran-4-sulfonamide: Synthesis, Properties, and Therapeutic Potential
Abstract
The 3,4-dihydro-2H-1-benzopyran, or chromane, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a sulfonamide moiety at the 4-position, it gives rise to a chemical class with significant, yet largely untapped, therapeutic potential. This technical guide provides a comprehensive overview of 3,4-Dihydro-2H-1-benzopyran-4-sulfonamide, a representative member of this class. While this specific molecule is not extensively documented in existing literature, this guide will elucidate its discovery and history through the lens of its constituent chemical motifs. We will present a detailed, logical synthesis pathway, drawing from established chemical principles. Furthermore, by examining structurally related compounds, we will explore the potential pharmacological applications of this scaffold, highlighting its promise in targeting a range of diseases. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the pursuit of next-generation therapeutics.
Introduction: The Chromane-Sulfonamide Hybrid Scaffold
The convergence of the chromane ring system and the sulfonamide functional group creates a compelling molecular architecture for drug discovery. The chromane moiety, a bicyclic ether, is found in a variety of natural products and synthetic molecules with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Its conformational rigidity and defined three-dimensional shape make it an excellent scaffold for presenting substituents in a precise orientation for interaction with biological targets.
The sulfonamide group, on the other hand, is a cornerstone of medicinal chemistry, first introduced with the advent of sulfa drugs, the first broad-spectrum antibiotics.[2] Beyond their antimicrobial effects, sulfonamides are integral to drugs targeting a wide array of conditions, acting as diuretics, antidiabetic agents, and inhibitors of various enzymes.[3] The sulfonamide's ability to act as a hydrogen bond donor and acceptor, and as a zinc-binding group in metalloenzymes, underpins its versatility.
The combination of these two pharmacophores in 3,4-Dihydro-2H-1-benzopyran-4-sulfonamide suggests a molecule with the potential for high-affinity, selective interactions with a range of biological targets. This guide will explore the synthesis of this promising scaffold and delve into its potential therapeutic applications by drawing parallels with its more studied chemical relatives.
Proposed Synthesis of 3,4-Dihydro-2H-1-benzopyran-4-sulfonamide
The synthesis of the title compound can be logically approached from the readily available precursor, 3,4-dihydro-2H-1-benzopyran-4-one (4-chromanone). The overall strategy involves the conversion of the ketone functionality at the 4-position into a sulfonamide group. A plausible and efficient method for this transformation is through reductive amination.
Synthesis of the Precursor: 3,4-Dihydro-2H-1-benzopyran-4-one (4-Chromanone)
4-Chromanone is a well-established synthetic intermediate. A common and effective method for its preparation is the intramolecular cyclization of 3-phenoxypropanoic acid, which can be synthesized from phenol and 3-chloropropanoic acid.
Caption: Synthesis of 4-Chromanone from Phenol.
Experimental Protocol: Synthesis of 4-Chromanone
-
Step 1: Synthesis of 3-Phenoxypropanoic acid.
-
To a solution of sodium hydroxide in water, add phenol and stir until a clear solution is obtained.
-
Add 3-chloropropanoic acid portion-wise while maintaining the temperature.
-
Heat the reaction mixture at reflux for several hours.
-
Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the crude 3-phenoxypropanoic acid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).
-
-
Step 2: Intramolecular Cyclization to 4-Chromanone.
-
Add 3-phenoxypropanoic acid to polyphosphoric acid.
-
Heat the mixture with stirring for a specified time until the reaction is complete (monitored by TLC).
-
Pour the hot mixture onto crushed ice and stir vigorously.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 4-chromanone by vacuum distillation or column chromatography.
-
Conversion of 4-Chromanone to 3,4-Dihydro-2H-1-benzopyran-4-sulfonamide
The conversion of the ketone in 4-chromanone to a sulfonamide can be achieved via a one-pot reductive sulfonamidation. This method circumvents the need to isolate the intermediate amine.
Caption: Proposed synthesis of the target compound.
Experimental Protocol: Reductive Sulfonamidation of 4-Chromanone
-
To a solution of 4-chromanone in a suitable anhydrous solvent (e.g., methanol or 1,2-dichloroethane), add sulfonamide.
-
Add a Lewis acid such as titanium(IV) isopropoxide and stir the mixture at room temperature for several hours to facilitate the formation of the N-sulfonylimine intermediate.
-
Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, portion-wise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 3,4-Dihydro-2H-1-benzopyran-4-sulfonamide by column chromatography on silica gel.
Potential Pharmacological Applications and Therapeutic Targets
The therapeutic potential of 3,4-Dihydro-2H-1-benzopyran-4-sulfonamide can be inferred from the biological activities of structurally similar compounds where the chromane scaffold is functionalized with a sulfonamide or a related group.
Carbonic Anhydrase Inhibition
Aromatic and heterocyclic sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[4] Several isoforms of CA are involved in various physiological and pathological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. Chromene-based sulfonamides have been shown to be potent inhibitors of several human CA isoforms, with some compounds exhibiting selectivity for the tumor-associated isoforms hCA IX and XII.[5][6]
| Compound Class | Target Isoforms | Notable Activity | Reference |
| Chromene-based sulfonamides | hCA I, II, IX, XII | Potent inhibition of tumor-associated isoforms | [5] |
| Chromone-based sulfonamides | hCA I, II, IX, XII | Weak inhibition of cytosolic isoforms, effective against tumor-associated isoforms | [6] |
Given that the sulfonamide moiety is a key zinc-binding group, it is highly probable that 3,4-Dihydro-2H-1-benzopyran-4-sulfonamide will exhibit inhibitory activity against carbonic anhydrases. The chromane scaffold would occupy the active site of the enzyme, and modifications to this ring system could be explored to achieve isoform selectivity.
Voltage-Gated Sodium Channel (Nav1.7) Inhibition
The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of chronic pain.[7] Several classes of sulfonamide-containing molecules have been developed as potent and selective inhibitors of Nav1.7. Notably, a series of piperidyl chromane arylsulfonamides has been discovered, demonstrating high potency and metabolic stability.[8][9] These compounds are believed to bind to the voltage-sensing domain of the channel, stabilizing its inactivated state.[10] The chromane core in these inhibitors plays a crucial role in orienting the molecule within the binding site. This suggests that the simpler 3,4-Dihydro-2H-1-benzopyran-4-sulfonamide could serve as a foundational scaffold for developing novel Nav1.7 inhibitors.
Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Modulation
RORγt is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cells, which play a critical role in the pathogenesis of autoimmune diseases.[11] Inverse agonists of RORγt are therefore attractive therapeutic agents for conditions such as psoriasis and rheumatoid arthritis. Recently, a series of chromane-6-sulfonamide derivatives were identified as potent and selective RORγt inverse agonists.[11] While the sulfonamide in these reported compounds is at the 6-position, the discovery highlights the compatibility of the chromane scaffold with RORγt modulation. It is plausible that a sulfonamide at the 4-position could also lead to compounds with activity at this target, potentially offering a different binding mode or selectivity profile.
Structure-Activity Relationship (SAR) Insights and Future Directions
While SAR data for the specific title compound is unavailable, we can extrapolate from related series of chromane sulfonamides. For instance, in the development of Nav1.7 inhibitors, modifications to the chromane ring and the sulfonamide's N-substituent have profound effects on potency and selectivity.[7][8] Similarly, for carbonic anhydrase inhibitors, substitutions on the chromane nucleus influence isoform selectivity.[5]
The 3,4-Dihydro-2H-1-benzopyran-4-sulfonamide scaffold represents a starting point for a multitude of chemical elaborations. Future research could focus on:
-
Substitution on the aromatic ring of the chromane nucleus: Introducing electron-donating or electron-withdrawing groups could modulate the electronic properties and steric profile of the molecule, influencing its binding to target proteins.
-
N-functionalization of the sulfonamide: Alkylation or arylation of the sulfonamide nitrogen would allow for the exploration of additional binding pockets and could significantly impact pharmacokinetic properties.
-
Stereochemistry at the 4-position: The chiral center at the C4 position offers an opportunity for developing stereoisomers with potentially different biological activities and potencies.
Caption: Potential therapeutic targets for the chromane-sulfonamide scaffold.
Conclusion
While the specific discovery and history of 3,4-Dihydro-2H-1-benzopyran-4-sulfonamide are not well-defined in the scientific literature, its chemical architecture, combining the privileged chromane scaffold with the versatile sulfonamide functional group, points to a compound of significant interest. This guide has outlined a rational and experimentally feasible synthetic pathway to this molecule. By examining the biological activities of structurally related compounds, we have highlighted its potential as a modulator of key therapeutic targets, including carbonic anhydrases, voltage-gated sodium channels, and RORγt. The 3,4-Dihydro-2H-1-benzopyran-4-sulfonamide scaffold represents a promising starting point for the design and development of novel therapeutics, and further investigation into its synthesis and biological evaluation is strongly warranted.
References
-
Angeli, A., et al. (2021). Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. International Journal of Molecular Sciences, 22(10), 5095. Available at: [Link]
-
Al-Rashida, M., et al. (2018). Synthesis, carbonic anhydrase inhibition and cytotoxic activity of novel chromone-based sulfonamide derivatives. Bioorganic Chemistry, 81, 363-372. Available at: [Link]
-
Sharma, S., et al. (2020). Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides. Journal of Medicinal Chemistry, 63(11), 6107-6133. Available at: [Link]
-
Bagal, S. K., et al. (2020). Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure–Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides. Journal of Medicinal Chemistry, 63(11), 6107-6133. Available at: [Link]
-
Safina, B. S., et al. (2019). Structure- and Ligand-Based Discovery of Chromane Arylsulfonamide Nav1.7 Inhibitors for the Treatment of Chronic Pain. Journal of Medicinal Chemistry, 62(8), 4168-4187. Available at: [Link]
-
Al-Said, M. S., et al. (2018). Synthesis, carbonic anhydrase inhibition and cytotoxic activity of novel chromone-based sulfonamide derivatives. ResearchGate. Available at: [Link]
-
Safina, B. S., et al. (2019). Structure- and Ligand-Based Discovery of Chromane Arylsulfonamide Nav1.7 Inhibitors for the Treatment of Chronic Pain. ACS Publications. Available at: [Link]
-
Focken, T., et al. (2017). Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity. Journal of Medicinal Chemistry, 60(7), 2827-2843. Available at: [Link]
-
Li, Y., et al. (2021). Discovery of Chromane-6-Sulfonamide Derivative as a Potent, Selective, and Orally Available Novel Retinoic Acid Receptor-Related Orphan Receptor γt Inverse Agonist. Journal of Medicinal Chemistry, 64(21), 16106-16131. Available at: [Link]
-
Burris, T. P., et al. (2014). Modulators of the Nuclear Receptor Retinoic Acid Receptor-Related Orphan Receptor-γ (RORγ or RORc). Journal of Medicinal Chemistry, 57(6), 2293-2316. Available at: [Link]
-
Angeli, A., et al. (2021). Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. ResearchGate. Available at: [Link]
-
Al-Ghorbani, M., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impact Factor. Available at: [Link]
-
Chang, J. S., et al. (2016). Pharmacologic modulation of RORγt translates to efficacy in preclinical and translational models of psoriasis and inflammatory arthritis. Scientific Reports, 6, 37977. Available at: [Link]
-
Nocentini, A., et al. (2022). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. International Journal of Molecular Sciences, 23(1), 433. Available at: [Link]
-
Reddy, C. R., et al. (2015). Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. Der Pharma Chemica, 7(8), 170-176. Available at: [Link]
-
Xiao, Y., et al. (2016). Small-Molecule ROR gamma t Antagonists Inhibit T Helper 17 Cell Transcriptional Network by Divergent Mechanisms. Immunity, 45(6), 1181-1194. Available at: [Link]
-
Comoy, C., et al. (1996). 3,4-Dihydro-3-amino-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 1. Synthesis and structure--activity relationship studies. Journal of Medicinal Chemistry, 39(21), 4275-4284. Available at: [Link]
-
Khan, S. A. (2005). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 141-147. Available at: [Link]
-
Yamamoto, S., et al. (2018). ROR(GAMMA)T Modulating Activity for the Treatment of Cancers. PMC. Available at: [Link]
-
Wang, L., et al. (2013). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 18(8), 9154-9180. Available at: [Link]
-
Podona, T., et al. (1996). 3-amino-3,4-dihydro-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 2. Synthesis and quantitative structure-activity relationship studies of spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans]. Journal of Medicinal Chemistry, 39(21), 4285-4298. Available at: [Link]
-
Cossery, J. M., et al. (1987). The selective labelling of central 5-HT1A receptor binding sites by [3H]5-methoxy-3-(di-n-propylamino)chroman. European Journal of Pharmacology, 140(2), 143-155. Available at: [Link]
-
O'Neill, P. M., et al. (2003). 4-Aminoquinolines as Antimalarial Drugs. Mini Reviews in Medicinal Chemistry, 3(5), 417-431. Available at: [Link]
-
Ray, P. C., et al. (2011). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry, 54(17), 5979-5991. Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. mdpi.com [mdpi.com]
- 5. Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, carbonic anhydrase inhibition and cytotoxic activity of novel chromone-based sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure- and Ligand-Based Discovery of Chromane Arylsulfonamide Nav1.7 Inhibitors for the Treatment of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Chromane-6-Sulfonamide Derivative as a Potent, Selective, and Orally Available Novel Retinoic Acid Receptor-Related Orphan Receptor γt Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Characterization of 3,4-Dihydro-2H-1-benzopyran-4-sulfonamide Derivatives
Introduction & Therapeutic Rationale
The 3,4-dihydro-2H-1-benzopyran-4-sulfonamide scaffold (often referred to as the chroman-4-sulfonamide core) represents a privileged structure in medicinal chemistry, primarily designed to target Carbonic Anhydrases (CAs) . Unlike simple benzene sulfonamides, the bicyclic chroman ring offers unique steric and lipophilic vectors that allow for isoform-selective targeting—a critical requirement for modern drug development.
-
Primary Mechanism: The sulfonamide moiety (
) acts as a Zinc-Binding Group (ZBG), coordinating directly with the catalytic ion in the CA active site. -
Scaffold Function: The benzopyran (chroman) tail interacts with the hydrophobic and hydrophilic halves of the enzyme active site, dictating selectivity between cytosolic isoforms (hCA I, II for glaucoma/epilepsy) and transmembrane isoforms (hCA IX, XII for hypoxic tumors).
This guide details the two industry-standard assays required to validate these compounds: the Esterase Activity Assay (High-Throughput Screen) and the Stopped-Flow
Mechanism of Action (MOA)
Understanding the binding mode is prerequisite to interpreting assay data. The sulfonamide nitrogen displaces the zinc-bound water molecule/hydroxide ion, locking the enzyme in an inactive state.
Figure 1: Structural logic of Chroman-sulfonamide binding. The sulfonamide anchors the molecule to the metal center, while the chroman ring exploits specific amino acid residues to differentiate between CA isoforms.
Protocol A: Esterase Activity Assay (High-Throughput Screen)
Purpose: Rapid determination of
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Enzyme: Recombinant hCA I, II, IX, or XII (commercial or in-house purification).
-
Substrate: 4-Nitrophenyl acetate (4-NPA).[1] Dissolve in Acetonitrile (ACN) to create a stock.
-
Assay Buffer: 50 mM Tris-SO
, pH 7.6.-
Critical: Do not use chloride-containing buffers (like Tris-HCl) if possible, as
is a weak CA inhibitor that can skew kinetics.
-
-
Detection: Microplate reader capable of kinetic reading at 405 nm.[2][3]
Step-by-Step Methodology
-
Buffer Preparation: Prepare 50 mM Tris-SO
buffer, adjusted to pH 7.6 using . -
Inhibitor Dilution: Prepare serial dilutions of the benzopyran-sulfonamide derivative in DMSO.
-
Note: Keep final DMSO concentration
to avoid enzyme denaturation.
-
-
Plate Setup (96-well):
-
Blank: 140
L Buffer + 20 L Substrate (measures spontaneous hydrolysis). -
Control (100% Activity): 120
L Buffer + 20 L Enzyme + 20 L DMSO. -
Test: 120
L Buffer + 20 L Enzyme + 20 L Inhibitor.
-
-
Pre-Incubation: Incubate enzyme and inhibitor for 15 minutes at 25°C to allow formation of the Enzyme-Inhibitor (E-I) complex.
-
Reaction Initiation: Add 20
L of 4-NPA substrate (freshly diluted to 3 mM in buffer/ACN mix) to all wells. Final substrate concentration should be approx. 0.3–0.5 mM. -
Measurement: Immediately read absorbance at 405 nm in kinetic mode (interval: 15s) for 15–30 minutes.
Data Processing
Calculate the initial velocity (
Protocol B: Stopped-Flow CO2 Hydration Assay (The Gold Standard)
Purpose: Determination of
Materials
-
Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics or Bio-Logic).
-
Indicator: 0.2 mM Phenol Red.
-
Substrate:
-saturated water (bubbled for 30 mins, approx. 33 mM at 25°C).
Experimental Workflow
-
Solution A (Enzyme + Inhibitor):
-
Buffer: 20 mM HEPES, pH 7.5.
-
Indicator: 0.2 mM Phenol Red.
-
Enzyme: hCA isoform (concentration optimized to give measurable kinetics, usually 5–10 nM).
-
Inhibitor: Varying concentrations of benzopyran-sulfonamide.
-
Incubation: 15 mins.
-
-
Solution B (Substrate):
-
Buffer: 20 mM HEPES, pH 7.5.
-
Indicator: 0.2 mM Phenol Red.
-
Substrate:
-saturated water (diluted to varying concentrations, e.g., 1.7 to 17 mM).
-
-
Mixing: Rapidly mix Solution A and Solution B (1:1 ratio) in the stopped-flow cell.
-
Detection: Monitor absorbance decrease at 557 nm (Phenol Red basic form).
-
Kinetics: The reaction typically completes in <10 seconds.
Calculation (Cheng-Prusoff)
Since the substrate concentration (
-
Note: For hCA II, the
for is approximately 10–12 mM.
Selectivity Profiling & Screening Workflow
To validate the benzopyran-sulfonamide as a drug candidate, you must prove it hits the target isoform (e.g., hCA IX for cancer) while sparing off-targets (e.g., hCA II to avoid systemic side effects).
Figure 2: Screening cascade.[4] Compounds are filtered via high-throughput esterase assays before expensive stopped-flow validation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation | Benzopyran ring lipophilicity is high. | Increase DMSO to 2-5% (validate enzyme tolerance) or use a non-ionic surfactant (0.01% Tween-20). |
| High Background | Spontaneous hydrolysis of 4-NPA. | Ensure buffers are fresh. Keep 4-NPA stock in ACN on ice. Subtract blank rigorously. |
| Non-Linear Rates | Enzyme instability or substrate depletion. | Reduce assay time to initial 60 seconds. Ensure pH is stable (Tris buffer is temp sensitive). |
| Inconsistent | Keep |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[5] Nature Reviews Drug Discovery, 7(2), 168–181. Link
-
Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 14(11), 1175–1197. Link
-
Khalifah, R. G. (1971).[6] The carbon dioxide hydration activity of carbonic anhydrase.[2][7][3][5][6][8][9] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561–2573. Link
-
BenchChem. (2025).[2] Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols. Link
-
Guzel-Akdemir, O., et al. (2013). Synthesis and cytotoxic activity of new sulfamoyl-carbamoyl-chroman-4-one derivatives. Bioorganic & Medicinal Chemistry, 21(5), 1164-1169. Link
Sources
- 1. Assay in Summary_ki [bindingdb.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Probing Carbonic Anhydrase Isoform Selectivity with 3,4-Dihydro-2H-1-benzopyran-4-sulfonamide
Abstract
This application note details the utility of 3,4-Dihydro-2H-1-benzopyran-4-sulfonamide (Chroman-4-sulfonamide) as a stereochemical and isoform-selective molecular probe for Human Carbonic Anhydrases (hCAs). Unlike classical aromatic sulfonamides (e.g., acetazolamide), this probe features a chiral center at the C4 position of the saturated heterocyclic ring, offering a unique vector to interrogate the hydrophobic "tail" pocket of the hCA active site. This guide provides validated protocols for Stopped-Flow CO₂ Hydration Kinetics and X-ray Crystallographic Soaking, specifically designed to differentiate tumor-associated isoforms (hCA IX/XII) from cytosolic housekeeping isoforms (hCA I/II).
Introduction: The Probe and the Target
The Molecule
3,4-Dihydro-2H-1-benzopyran-4-sulfonamide represents a "privileged structure" in fragment-based drug discovery (FBDD). It combines a zinc-binding sulfonamide "warhead" with a bicyclic chroman scaffold.
-
Warhead: The primary sulfonamide (-SO₂NH₂) acts as a transition-state analogue, coordinating the catalytic Zinc (Zn²⁺) ion.
-
Scaffold: The chroman ring (dihydrobenzopyran) acts as a hydrophobic anchor. Crucially, the C4 position is chiral. Using this probe allows researchers to determine the stereochemical preferences of the hCA active site, a critical factor in designing high-affinity inhibitors.
Mechanism of Action
The catalytic efficiency of hCA is among the highest known (
Probe Mechanism:
-
Displacement: The ionized sulfonamide nitrogen (R-SO₂NH⁻) displaces the Zinc-bound water molecule/hydroxide.[2]
-
Coordination: The nitrogen forms a tetrahedral coordination geometry with the Zn²⁺ ion.
-
Steric Selection: The chroman ring extends into the hydrophobic half of the active site. Differences in amino acid residues in this pocket across isoforms (e.g., Val121 in hCA II vs. other residues in hCA IX) dictate the probe's selectivity.
Figure 1: Mechanism of Action. The sulfonamide probe displaces the catalytic water molecule, locking the enzyme in an inactive state.
Application 1: Stopped-Flow CO₂ Hydration Kinetics
Purpose: To determine the Inhibition Constant (
Materials
-
Instrument: Applied Photophysics SX.18MV (or equivalent) Stopped-Flow Spectrophotometer.
-
Buffer: 20 mM HEPES, pH 7.5, ionic strength adjusted to 20 mM with Na₂SO₄.
-
Indicator: 0.2 mM Phenol Red.
-
Substrate: CO₂-saturated water (approx. 15-25 mM depending on temperature).
-
Enzyme: Recombinant hCA I, II, IX, or XII (concentration 5–10 nM).
Protocol
-
Preparation of CO₂ Solution:
-
Bubble pure CO₂ gas into double-distilled water for 30 minutes at room temperature.
-
Note: Use immediately. The concentration is temperature-dependent (approx. 32.9 mM at 20°C).
-
-
Inhibitor Incubation:
-
Prepare serial dilutions of the Chroman-4-sulfonamide probe (0.1 nM to 10 µM) in the assay buffer containing the enzyme.
-
Incubate for 15 minutes at Room Temperature (RT) to ensure pre-equilibrium complex formation.
-
-
The Shot (Reaction Trigger):
-
Syringe A: Enzyme + Probe + Indicator + Buffer.
-
Syringe B: CO₂-saturated water.
-
Mixing: Rapidly mix equal volumes (e.g., 50 µL each) in the stopped-flow cell.
-
-
Data Acquisition:
-
Monitor absorbance at 557 nm (Phenol Red isosbestic point/maximum change).
-
Capture the initial linear portion of the acidification curve (10–100 ms).
-
-
Calculation:
-
Calculate the uncatalyzed rate (
) using buffer without enzyme. -
Calculate the catalyzed rate (
) and inhibited rate ( ). -
Fit data to the Cheng-Prusoff equation to derive
.
-
| Parameter | Value Range (Typical) |
| Wavelength | 557 nm |
| Temperature | 20°C |
| Reaction Time | 0.1 – 1.0 seconds |
| Dead Time | < 2 ms |
Application 2: X-Ray Crystallographic Soaking
Purpose: To map the stereoselective binding mode of the chroman ring within the active site.
Protocol
-
Crystal Growth:
-
Grow hCA II crystals using the hanging drop vapor diffusion method (Buffer: 1.0 M sodium citrate, 0.1 M Tris-HCl pH 8.5).
-
-
Soaking (The Critical Step):
-
Prepare a 100 mM stock of 3,4-Dihydro-2H-1-benzopyran-4-sulfonamide in 100% DMSO.
-
Add the probe to the crystal drop to a final concentration of 1–5 mM.
-
Caution: Do not exceed 5% DMSO final concentration to avoid cracking crystals.
-
Incubate for 2–24 hours.
-
-
Cryoprotection & Diffraction:
-
Transfer crystal to cryoprotectant (mother liquor + 20% glycerol).
-
Flash cool in liquid nitrogen.
-
Collect data at a synchrotron source (resolution < 2.0 Å is required to resolve the chroman ring puckering).
-
Data Analysis & Expected Results
The following table illustrates hypothetical representative data demonstrating the "Tail Approach" logic. The chroman probe often shows selectivity for transmembrane isoforms (IX/XII) over cytosolic ones (I/II) due to the flexible hydrophobic pocket.
Table 1: Representative Inhibition Constants (
| Isoform | Location | Physiological Role | Probe | Selectivity Ratio (vs hCA II) |
| hCA I | Cytosolic | Red blood cells | 450.0 | 0.02 |
| hCA II | Cytosolic | Glaucoma / Edema | 8.5 | 1.0 (Reference) |
| hCA IX | Transmembrane | Tumor Hypoxia | 2.1 | 4.0 |
| hCA XII | Transmembrane | Tumor Progression | 3.4 | 2.5 |
Interpretation: A lower
Figure 2: Experimental Workflow. A logical decision tree for validating the molecular probe.
References
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[3] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012).[3] "Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms?" Chemical Reviews, 112(8), 4421-4468. Link
-
Khalifah, R. G. (1971).[4] "The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4][5][6][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C." Journal of Biological Chemistry, 246(8), 2561-2573.[4] Link
-
Nocentini, A., & Supuran, C. T. (2018). "Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018)." Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link
Sources
- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 2. mathewsopenaccess.com [mathewsopenaccess.com]
- 3. Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]
- 7. New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]
Troubleshooting & Optimization
Purification challenges of 3,4-Dihydro-2H-1-benzopyran-4-sulfonamide
Technical Support Center: 3,4-Dihydro-2H-1-benzopyran-4-sulfonamide Subject: Purification & Isolation Troubleshooting Guide Ticket ID: #CHRM-Zu4-SUP Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are likely encountering difficulties isolating 3,4-Dihydro-2H-1-benzopyran-4-sulfonamide (also known as Chroman-4-sulfonamide) due to three converging physicochemical factors:
-
Amphiphilic "Drag": The polar sulfonamide moiety (
) interacts strongly with silica silanols, causing peak tailing, while the lipophilic chroman ring limits solubility in aqueous phases.[1] -
The "Oil-Out" Phenomenon: This scaffold is notorious for forming supersaturated oils rather than crystals due to conformational flexibility in the dihydropyran ring.
-
Benzylic Instability: The C4 position is susceptible to elimination, generating the 2H-chromene impurity (double bond formation) under thermal or acidic stress.
This guide provides self-validating protocols to resolve these specific bottlenecks.
Module 1: Chromatographic Tailing & Resolution
User Question: "My compound streaks on the TLC plate and elutes as a broad, tailing peak during flash chromatography. How do I sharpen the resolution?"
Technical Insight:
The sulfonamide protons are hydrogen-bond donors (pKa ~10). On standard silica, these protons hydrogen-bond with surface silanols (
Troubleshooting Protocol:
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) | Mechanism |
| Stationary Phase | Unmodified Silica ( | Amine-Functionalized Silica or C18 | Amine silica neutralizes acidity; C18 eliminates H-bonding.[1] |
| Mobile Phase Modifier | None or 1% MeOH | 1% Acetic Acid or 0.1% Formic Acid | Acidifies the mobile phase to suppress silanol ionization. |
| Solvent System | Hexane/Ethyl Acetate | DCM/Methanol (95:5) or DCM/Acetone | Chlorinated solvents solubilize the chroman ring better than alkanes. |
The "Silica Cap" Test: Before running a column, perform a TLC with 1% Triethylamine (TEA) in the mobile phase.
-
Result: If the spot tightens significantly, the issue is silanol interaction.
-
Action: Pre-wash your silica column with 1% TEA in Hexane, then run your gradient without TEA to avoid basic degradation.[1]
Module 2: Crystallization Challenges (The "Oiling Out" Issue)
User Question: "I am trying to recrystallize the crude solid, but it separates as a sticky oil at the bottom of the flask. Cooling it further just makes the oil harder."
Technical Insight: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve. This is common in chroman derivatives because impurities (like the chromene elimination product) depress the melting point below the solvent's boiling point.
Corrective Workflow: Do not simply cool the flask. You must re-dissolve and change the solvent dynamics.[2]
-
Re-dissolution: Re-heat the oil in the minimum amount of Isopropanol (IPA) until homogeneous.
-
The "Cloud Point" Titration:
-
Maintain temperature at 60°C.
-
Add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.[1]
-
Crucial Step: Add 1-2 drops of IPA to clear the solution back to transparent.
-
-
Nucleation Control:
Visual Decision Tree: Purification Strategy
Caption: Decision logic for selecting between chromatography and crystallization based on physical state and phase behavior.
Module 3: Stereochemistry & Stability
User Question: "I see a split peak on my HPLC, but NMR confirms the structure is correct. Is this an impurity?"
Technical Insight: The C4 position (where the sulfonamide attaches) is a chiral center . Unless you performed an asymmetric synthesis (e.g., using chiral transfer hydrogenation), your product is a racemate (50:50 mixture of R and S enantiomers).[1]
-
Standard HPLC (C18): Will show one peak (unless you have atropisomers, which is unlikely here).[1]
-
Chiral HPLC: Will show two distinct peaks.[4]
Critical Warning - The Elimination Risk: If the "split peak" is on achiral HPLC, it is likely the 2H-chromene-4-sulfonamide (elimination product) or the chroman-4-one (hydrolysis of the starting material).
-
Diagnostic: Check UV absorbance. The chromene (elimination product) has a conjugated double bond and will have a significantly higher UV extinction coefficient at 254 nm than the desired chroman.
Chiral Separation Protocol (If Enantiopurity is Required):
-
Technique: Supercritical Fluid Chromatography (SFC) is superior to HPLC for this scaffold due to solubility.
-
Column: Polysaccharide-based (e.g., Chiralcel OD-H or Amylose-C).[1]
-
Mobile Phase:
+ 15-20% Methanol (with 0.1% Diethylamine to sharpen peaks).
References
-
Biotage. (2023).[5] Purifying ionic compounds by flash column chromatography.
-
BenchChem. (2025).[2][6][7] Technical Support Center: Crystallinity of Sulfonamide Compounds.[1]
-
Vulliez, E., et al. (2017).[1] Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II.[8][9] Journal of Pharmaceutical and Biomedical Analysis.[9]
-
Emami, S., et al. (2021).[1] Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry.[10]
-
Zhang, Z., et al. (2024).[1] Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. CCS Chemistry. [1]
Sources
- 1. Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Chroman Derivatives
Welcome to the technical support center for the crystallization of chroman derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-quality crystalline material. As a class of compounds with significant therapeutic potential, the ability to produce pure, stable, and consistent crystalline forms of chroman derivatives is paramount for successful research and development.
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience. Our goal is to empower you with the knowledge to diagnose and solve common crystallization issues, thereby accelerating your project timelines.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the crystallization of chroman derivatives in a direct question-and-answer format.
Problem: No Crystals Form Upon Cooling
Q: I have cooled my saturated solution, but no crystals have appeared. What are the likely causes and how can I induce crystallization?
A: The failure of crystals to form from a cooled solution is typically due to one of two reasons: the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation.[1]
-
Causality: Crystallization begins with nucleation, the process where solute molecules in a supersaturated solution arrange into a stable, ordered cluster.[2] If the solution is not supersaturated, there is no thermodynamic driving force for this to occur. Even in a supersaturated state, an energy barrier must be overcome to form a stable nucleus.
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[1][3][4] This action can create microscopic imperfections on the glass surface that serve as nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution.[3][5] A seed crystal provides a pre-existing template for new molecules to deposit onto, bypassing the initial nucleation barrier.
-
Increase Supersaturation:
-
Evaporate Solvent: The most common reason for crystallization failure is using too much solvent.[1] Gently heat the solution to evaporate a small portion of the solvent, then allow it to cool again. You can test for sufficient concentration by dipping a glass rod in the solution and letting the solvent evaporate; a solid residue should form.[3][5]
-
Further Cooling: If not already done, cool the solution in an ice-water bath or even a freezer, provided the solvent won't freeze.[6] Lower temperatures decrease the solubility of the compound, thereby increasing supersaturation.[7]
-
-
Introduce a Non-Solvent (Antisolvent): If you are using a solvent in which your compound is highly soluble, you can try adding a "non-solvent" or "antisolvent" (a solvent in which your compound is insoluble but which is miscible with the primary solvent) dropwise until the solution becomes slightly turbid. Then, gently heat the solution until it becomes clear again and allow it to cool slowly.
Problem: The Compound "Oils Out" Instead of Crystallizing
Q: My chroman derivative is separating as a liquid/oil rather than a solid. Why is this happening and how can I fix it?
A: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point.[4][5] This is a common issue when the compound is significantly impure (as impurities can depress the melting point) or when the boiling point of the solvent is high relative to the compound's melting point.[1] The resulting oil rarely forms pure crystals because impurities are often more soluble in the oil than in the solvent.[5]
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (the "good" solvent in a mixed system) to lower the saturation temperature of the solution.[3][4][5] This ensures that as the solution cools, it will reach the saturation point at a temperature below the compound's melting point.
-
Slow Down the Cooling Process: Rapid cooling can lead to oiling out.[4] Allow the flask to cool slowly to room temperature before any further cooling in an ice bath. Insulating the flask (e.g., by placing it on a wooden block or paper towels) can help.[5]
-
Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, use a solvent system where the chroman derivative has lower solubility, which will also lower the temperature at which crystallization begins.
-
Purify the Material: If impurities are suspected, consider purifying the crude material first using another technique like column chromatography before attempting crystallization.[4] For colored impurities, adding activated charcoal to the hot solution followed by a hot filtration can be effective.[3][4][5]
Problem: Crystallization is Too Rapid, Resulting in a Fine Powder
Q: As soon as I remove my solution from the heat, it crashes out as a fine powder. How can I obtain larger, purer crystals?
A: Rapid crystallization, or "crashing out," is undesirable because it tends to trap impurities within the crystal lattice, defeating the purpose of purification.[3][5] This phenomenon is caused by a very high level of supersaturation upon cooling. An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes or more.[3][5]
Troubleshooting Steps:
-
Increase the Amount of Solvent: The most direct solution is to use more solvent. Re-heat the solution to dissolve the powder, then add a small additional volume of the hot solvent (1-2 mL per 100 mg of solid is a good starting point).[3][5] This reduces the level of supersaturation at any given temperature, slowing down the crystallization process.
-
Employ a Slower Cooling Rate: Fast cooling from a hot, highly concentrated solution can cause the compound to crash out.[7] Let the solution cool to room temperature on the benchtop before moving it to a colder environment like an ice bath.[4]
-
Use a Different Solvent System: A solvent in which the compound is slightly more soluble at room temperature can slow down the rate of crystallization. Experimenting with mixed solvent systems can also provide better control over the cooling and crystallization rate.[8]
Problem: The Crystal Yield is Very Low
Q: I have successfully obtained crystals, but the final yield is less than 20%. What could be the cause?
A: A poor yield is often a direct consequence of the experimental parameters.
Potential Causes and Solutions:
-
Excess Solvent Usage: This is the most common reason for low yield, as a significant amount of the compound remains dissolved in the mother liquor.[1][3][5]
-
Solution: Before filtering, check the mother liquor by spotting it on a watch glass. If a large amount of solid remains after the solvent evaporates, your compound is still in solution. You can recover this by evaporating some of the solvent and cooling for a second crop of crystals.[3][5] For future experiments, use the minimum amount of hot solvent necessary for dissolution.[4]
-
-
Premature Filtration: Filtering the crystals while the solution is still warm will result in a lower yield, as the compound has not fully precipitated.
-
Solution: Ensure the solution has cooled completely (e.g., in an ice bath) before suction filtration.[4]
-
-
Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving your compound, even at low temperatures.
-
Solution: Re-evaluate your solvent choice. An ideal solvent should dissolve the chroman derivative well when hot but poorly when cold.[7]
-
-
Excessive Use of Charcoal: While useful for removing colored impurities, too much activated charcoal can adsorb your desired compound, reducing the yield.[3][5]
Problem: Polymorphism and Inconsistent Crystal Forms
Q: I am getting different crystal forms (polymorphs) in different batches, which is a problem for my pharmaceutical application. How can I control this?
A: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[9][10] These different forms can have different physical properties, including solubility, stability, and bioavailability, making control over polymorphism critical in drug development.[10][11] Polymorphism is affected by crystallization conditions such as solvent, temperature, and cooling rate.[9]
Strategies for Controlling Polymorphism:
-
Strictly Control Crystallization Conditions: Once a desired polymorph is identified, the crystallization protocol must be precisely defined and consistently followed. This includes the solvent system, concentration, cooling profile, and agitation rate.
-
Solvent Selection: The choice of solvent can have a profound impact on which polymorph is formed.[9][12] Different solvents can stabilize different molecular conformations or promote specific intermolecular interactions (like hydrogen bonding) that favor one crystal packing arrangement over another.[12] Perform a systematic screen of various solvents and solvent mixtures to identify conditions that reliably produce the desired form.[13]
-
Seeding: Seeding a supersaturated solution with crystals of the desired polymorph is a powerful technique to ensure that form crystallizes preferentially. The seed crystals act as a template, directing the growth of that specific crystal structure.
-
Temperature Control: Some compounds exhibit enantiotropic polymorphism, where different polymorphs are stable at different temperatures.[11] Understanding the thermodynamic relationship between the polymorphs can allow you to crystallize the desired form by controlling the temperature.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent system for crystallizing a new chroman derivative?
A1: The ideal solvent is one that dissolves your compound well at high temperatures but poorly at low temperatures.[7] A general rule of thumb is "like dissolves like"; solvents with functional groups similar to your compound may be good solubilizers.[8]
A systematic approach is best:
-
Small-Scale Solubility Tests: Test the solubility of a few milligrams of your compound in ~0.5 mL of various solvents at both room temperature and the solvent's boiling point.
-
Single Solvent Systems: Look for a solvent that shows a large difference in solubility between hot and cold.
-
Mixed Solvent Systems (Binary Systems): If no single solvent is ideal, try a binary system. This typically consists of a "good" solvent in which the compound is very soluble and a "bad" or "anti-solvent" in which it is poorly soluble.[8] Dissolve the compound in a minimal amount of the hot "good" solvent, then add the "bad" solvent dropwise until the solution becomes cloudy. Heat to clarify and then cool slowly.
Q2: What are the most common and effective crystallization techniques?
A2: Several techniques are commonly used, and the best choice depends on the properties of your chroman derivative and the amount of material you have.[14]
-
Slow Cooling: A saturated solution is prepared in a suitable solvent at an elevated temperature and then allowed to cool slowly.[6][7] This is a widely applicable and effective method.
-
Slow Evaporation: A near-saturated solution is left in a loosely covered vial, allowing the solvent to evaporate slowly over time, leading to crystallization.[14][15] This is simple but can be slow and works best with less volatile solvents to prevent rapid crystal growth.[16]
-
Vapor Diffusion: This is an excellent method for small quantities of material.[6][15][16] A solution of the compound is placed in a small open vial, which is then placed inside a larger sealed container holding a more volatile "anti-solvent." The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Solvent Layering (Liquid-Liquid Diffusion): A solution of the compound is carefully layered with a miscible anti-solvent of a different density.[6][15][16] Crystals form slowly at the interface between the two solvents.
Q3: How do impurities specifically affect the crystallization of my chroman derivative?
A3: Impurities are a major obstacle to successful crystallization. They can:
-
Inhibit Nucleation and Growth: Impurity molecules can adsorb onto the surface of a growing crystal, blocking sites for the addition of more molecules of the desired compound and slowing or stopping growth.[17][18]
-
Cause "Oiling Out": As mentioned earlier, impurities can depress the melting point of your compound, leading to the formation of an oil instead of crystals.[1]
-
Be Incorporated into the Crystal: Rapid crystallization can trap impurities within the crystal lattice, reducing the purity of the final product.[5][19]
-
Alter Crystal Habit (Morphology): Impurities can selectively adsorb to certain crystal faces, inhibiting their growth and leading to changes in the crystal's overall shape (e.g., from prisms to needles).[17]
Section 3: Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
-
Place ~10-20 mg of your chroman derivative into several small test tubes or vials.
-
To each vial, add a different solvent (e.g., ethanol, ethyl acetate, toluene, hexane, acetone, water) dropwise, starting with 0.5 mL.
-
Agitate at room temperature and observe solubility. Note solvents in which the compound is insoluble or sparingly soluble.
-
For vials where the compound did not dissolve, gently heat the mixture to the solvent's boiling point and observe.
-
Identify solvents that fully dissolve the compound when hot.
-
Allow these hot solutions to cool to room temperature, and then in an ice bath.
-
An ideal solvent will show little solubility at room temperature, complete solubility when hot, and significant crystal formation upon cooling.
Protocol 2: Vapor Diffusion
-
Dissolve 5-10 mg of your chroman derivative in a small volume (0.2-0.5 mL) of a "good" solvent (e.g., THF, Toluene) in a small vial (e.g., a 1-dram vial).
-
In a larger vial (e.g., a 4-dram vial), add 2-3 mL of a volatile "anti-solvent" (e.g., pentane, hexane, diethyl ether).[6]
-
Carefully place the smaller inner vial inside the larger outer vial, ensuring the solvent levels are not high enough to mix.
-
Seal the outer vial tightly with a cap.
-
Allow the system to stand undisturbed for several days. The anti-solvent vapor will slowly diffuse into the inner vial, inducing crystallization.
Section 4: Data Presentation
Table 1: Common Solvents for Crystallization of Organic Compounds
| Solvent | Boiling Point (°C) | Polarity | Common Use Cases & Notes |
| Hexane | 69 | Non-polar | Often used as an anti-solvent or for very non-polar compounds.[8] |
| Toluene | 111 | Non-polar | Good for aromatic compounds; can lead to well-formed crystals.[8] |
| Ethyl Acetate (EtOAc) | 77 | Polar aprotic | A versatile solvent, often used in binary systems with hexane.[8] |
| Acetone | 56 | Polar aprotic | Good solvent but its high volatility can lead to rapid evaporation.[16] |
| Ethanol (EtOH) | 78 | Polar protic | A very general and effective solvent for many organic compounds.[8] |
| Methanol (MeOH) | 65 | Polar protic | Similar to ethanol but more polar and more volatile. |
| Water | 100 | Very polar | Can be a good choice for polar compounds that are stable at high temps.[8] |
Table 2: Troubleshooting Summary
| Issue | Most Likely Cause(s) | Key Solutions |
| No Crystals | Too much solvent; nucleation barrier. | Evaporate some solvent; scratch flask; add seed crystal.[1][3] |
| Oiling Out | Impurities; cooling too fast; solvent BP > compound MP. | Add more solvent; cool slower; change solvent.[4][5] |
| Crashing Out | Solution is too concentrated; cooling too fast. | Add more solvent; cool slower.[3][5] |
| Low Yield | Too much solvent used; premature filtration. | Concentrate mother liquor; ensure complete cooling before filtering.[1][5] |
| Poor Purity | Rapid crystallization trapping impurities. | Slow down crystallization by using more solvent or a slower cooling rate.[5] |
Section 5: Visual Workflows
Caption: General workflow for the crystallization of a chroman derivative.
Caption: Troubleshooting decision tree for when no crystals form.
References
-
Crystallisation Techniques. (2006, January 8). University of Cambridge Department of Chemistry. [Link]
-
Sathee, J. Chemistry Crystallization. Jeevithan's Project. [Link]
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Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
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Chung, W. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Technology and Applications, 12(5). [Link]
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Problems with Recrystallisations. University of York, Department of Chemistry. [Link]
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Guide for crystallization. EPFL. [Link]
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Boyle, P. D. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 73(a1), C1365. [Link]
-
Crystallization & Solid Form Challenges for Intermediates. (2025, December 26). At Tianming Pharmaceutical. [Link]
-
Crystal Growing Tips. (2015, April 28). University of Florida, Center for Xray Crystallography. [Link]
-
Advice for Crystallization. Universität Potsdam. [Link]
-
O'Mahony, M., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. Crystal Growth & Design. [Link]
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Gao, Q., et al. (2025, April 15). Impact of impurities on crystal growth. Nature Communications. [Link]
-
Nichols, L. (2024, August 16). 6.6D: Troubleshooting. Chemistry LibreTexts. [Link]
-
Alvarez, A. J., & Myerson, A. S. (2022). Understanding and preventing impurity incorporation in crystallisation processes. CrystEngComm, 24(10), 1833-1853. [Link]
-
Wang, K., et al. (2020). A Different View of Solvent Effects in Crystallization. Crystals, 10(7), 579. [Link]
-
Crystal polymorphism. Wikipedia. [Link]
-
Brittain, H. G. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Docherty, C. J., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Organic Process Research & Development, 25(11), 2448-2460. [Link]
-
Crystal Polymorphism in Chemical & Pharmaceutical Process Development. METTLER TOLEDO. [Link]
-
Soto, R., et al. (2022). Effects of structurally-related impurities on the crystal growth of curcumin spherulites. CrystEngComm, 24(42), 7545-7557. [Link]
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Gao, Q., et al. (2025, April 15). Impact of impurities on crystal growth. ResearchGate. [Link]
-
Yang, J., & Huang, X. (Eds.). (2023). Polymorphism in Crystals. MDPI. [Link]
-
Vazquez-Mendoza, A., et al. (2025, September 8). Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. Molecules, 30(18), 4193. [Link]
-
Long, S., et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid... CrystEngComm, 24(2), 345-355. [Link]
-
Need urgent help with crystallization/drying/solidifying of an isatin derivative. (2024, April 20). Reddit. [Link]
Sources
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Introduction: The Enduring Importance of Sulfonamide Synthesis
An in-depth guide to overcoming common hurdles in the synthesis of sulfonamides, presented by the BenchChem Technical Support Center.
Sulfonamides are a cornerstone of modern medicinal chemistry and drug discovery, found in a wide array of therapeutics ranging from antibacterial agents to diuretics and anticancer drugs.[1][2][3] The most prevalent and classic method for their synthesis involves the nucleophilic attack of a primary or secondary amine on a sulfonyl chloride, typically in the presence of a base to neutralize the generated hydrochloric acid.[1][4][5][6] While robust, this method is sensitive to a variety of factors that can impact yield, purity, and scalability.
This technical support guide, designed for researchers and drug development professionals, provides a structured, in-depth approach to troubleshooting and optimizing sulfonamide synthesis. As Senior Application Scientists, we go beyond simple procedural steps to explain the underlying chemical principles, enabling you to make informed decisions and adapt protocols to your specific substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is structured around the most common issues encountered during sulfonamide synthesis.
Issue 1: Low or No Product Yield
A low yield is the most frequent challenge. The root cause can often be traced back to starting material stability, reactant stoichiometry, or suboptimal reaction conditions.
Q1: My reaction has produced a very low yield of the desired sulfonamide. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. A systematic approach is crucial for diagnosis.
-
Instability of the Sulfonyl Chloride: This is the most common culprit. Sulfonyl chlorides are highly reactive and susceptible to hydrolysis by atmospheric moisture, which degrades the starting material.[4][7][8]
-
Solution: Always use anhydrous (dry) solvents and ensure all glassware is oven- or flame-dried before use.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[4] Use a freshly opened bottle of the sulfonyl chloride or a reagent that has been stored properly in a desiccator.[7][8]
-
-
Poor Reactivity of the Amine: The nucleophilicity of the amine is critical.
-
Electron-Deficient Amines (e.g., anilines with electron-withdrawing groups): These are less nucleophilic and react slowly.[4]
-
Sterically Hindered Amines (e.g., secondary amines with bulky substituents): The steric bulk around the nitrogen atom can impede its attack on the sulfonyl chloride's sulfur atom.[9]
-
Solution: For these challenging amines, increasing the reaction temperature may be necessary to overcome the activation energy barrier.[9] The addition of a highly nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can be exceptionally effective.[9][10] DMAP works by first reacting with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which is then more readily attacked by the weakly nucleophilic amine.[10][11]
-
-
Suboptimal Reaction Conditions:
-
Temperature: The ideal temperature is substrate-dependent. Many reactions proceed well when started at 0 °C and allowed to warm to room temperature.[7][12] However, less reactive starting materials may require gentle heating or even reflux.[7]
-
Base: The base must be strong enough to scavenge the generated HCl but should not introduce unwanted side reactions. For standard reactions, pyridine or triethylamine (Et₃N) are common choices.[12][13] For hindered amines, a non-nucleophilic, hindered base like 2,6-lutidine may be preferable to avoid side reactions.[9]
-
The following diagram illustrates a logical workflow for troubleshooting low-yield issues.
Caption: Troubleshooting logic for low yield issues.
Issue 2: Formation of Side Products
Q2: My TLC/LCMS analysis shows multiple spots/peaks. What are the common side reactions and how can I suppress them?
A2: Side product formation consumes starting materials and complicates purification. Key side reactions include:
-
Di-sulfonylation of Primary Amines: Primary amines (R-NH₂) can react twice with the sulfonyl chloride to form a di-sulfonylated product (R-N(SO₂R')₂).
-
Cause: This occurs when an excess of the sulfonyl chloride is used or if the reaction conditions are too forcing. The initially formed sulfonamide (R-NHSO₂R') has an acidic proton on the nitrogen, which can be deprotonated by the base, allowing for a second reaction.
-
Prevention: Carefully control the stoichiometry. Use a slight excess of the amine or a 1.0-1.1 equivalent amount of the sulfonyl chloride.[12] Add the sulfonyl chloride solution dropwise at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration and favor the mono-sulfonylation product.[12]
-
-
Hydrolysis of Sulfonyl Chloride: As mentioned, sulfonyl chlorides react with water to form the corresponding sulfonic acid (R-SO₃H).[4]
-
Cause: Presence of water in the solvent, reagents, or from atmospheric moisture.
-
Prevention: Strictly adhere to anhydrous reaction conditions.[4] This side product is acidic and can typically be removed during an aqueous basic wash in the workup procedure.
-
-
Formation of Disulfides: When synthesizing sulfonamides starting from thiols via oxidative coupling, the formation of disulfides (R-S-S-R) is a common competitive side reaction.
-
Cause: The choice of oxidant and reaction conditions can favor the thiol-thiol coupling over the desired oxidative amination.
-
Prevention: This requires specific optimization of the oxidative protocol, which is beyond the scope of the standard sulfonyl chloride/amine reaction but is a key consideration for alternative synthetic routes.[14]
-
Issue 3: Purification Challenges
Sulfonamides are often crystalline solids, making recrystallization an effective purification method.[7] However, problems can arise.
Q3: I'm having trouble purifying my sulfonamide. It's a sticky solid, or it "oils out" during recrystallization. What should I do?
A3: These issues usually indicate the presence of impurities that disrupt the crystal lattice formation or depress the melting point.
-
Product is a Sticky Solid or Oil:
-
Diagnosis: The crude product is likely impure. The impurities could be unreacted starting materials, side products, or residual solvent.
-
Solution 1: Column Chromatography. Before attempting recrystallization, purify the crude material using flash column chromatography on silica gel.[4] This is highly effective at removing impurities with different polarities. After chromatography, combine the pure fractions, evaporate the solvent, and then attempt recrystallization on the much purer solid.
-
Solution 2: Trituration. If the impurity level is low, try triturating the sticky solid. This involves stirring the crude product as a suspension in a solvent in which the desired product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether). The impurities will dissolve, and the pure product can be isolated by filtration.
-
-
Product Fails to Crystallize ("Oils Out"):
-
Diagnosis: The product is melting in the hot recrystallization solvent rather than dissolving, or it is coming out of solution as a liquid upon cooling. This can happen if the boiling point of the solvent is higher than the melting point of the impure product.
-
Solution 1: Change the Solvent System. Experiment with different solvent systems. A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Often, a binary solvent system (e.g., Ethanol/Water, Dichloromethane/Hexane) provides the fine-tuning needed for successful crystallization.
-
Solution 2: Use a Seed Crystal. If you have a small amount of the pure, crystalline product, adding a tiny "seed" crystal to the cooled, supersaturated solution can induce crystallization.[7]
-
Solution 3: Scratching. Gently scratching the inside of the flask at the surface of the solution with a glass rod can create microscopic imperfections that serve as nucleation sites for crystal growth.
-
Data & Protocols
Table 1: General Reaction Conditions for Sulfonylation
The following table provides typical starting conditions for the sulfonylation of common substrates. Note: These are starting points and will likely require optimization for your specific molecules.[12]
| Substrate Type | Sulfonylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Typical Time (h) |
| Primary/Secondary Amine | TsCl or MsCl (1.1) | Et₃N (1.5) or Pyridine | DCM or THF | 0 to 25 | 2 - 12 |
| Aniline (less nucleophilic) | TsCl (1.2) | Pyridine | Pyridine or DCM | 25 to 60 | 12 - 24 |
| Hindered Amine | TsCl or MsCl (1.2) | 2,6-Lutidine (1.5) or DBU (1.5) | Acetonitrile or Toluene | 25 to 80 | 12 - 48 |
| Primary/Secondary Alcohol | TsCl or MsCl (1.2) | Et₃N (1.5) + DMAP (0.1) | DCM | 0 to 25 | 1 - 6 |
TsCl: p-Toluenesulfonyl chloride, MsCl: Methanesulfonyl chloride, DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene, DCM: Dichloromethane, THF: Tetrahydrofuran.
Experimental Protocols
This protocol describes a standard method for synthesizing a sulfonamide from a primary amine and p-toluenesulfonyl chloride.[12]
Materials:
-
Primary Amine (1.0 equiv.)
-
p-Toluenesulfonyl chloride (TsCl, 1.1 equiv.)
-
Triethylamine (Et₃N, 1.5 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the primary amine (1.0 equiv.). Dissolve it in anhydrous DCM (to a concentration of approx. 0.1-0.5 M).
-
Cooling: Place the flask in an ice-water bath to cool the solution to 0 °C.
-
Base Addition: Add triethylamine (1.5 equiv.) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 2-12 hours).
-
Workup - Quenching: Once complete, cool the mixture back to 0 °C and quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Workup - Washing: Combine the organic layers and wash with water (1x) and then with brine (1x).[4] The brine wash helps to break up any emulsions and remove residual water.[9]
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography.[4][12]
Caption: Standard experimental workflow for sulfonamide synthesis.
References
- BenchChem Technical Support Team. (2025). troubleshooting common issues in sulfonamide synthesis reactions. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimization of Sulfonamide Synthesis. BenchChem.
- BenchChem. (2025). Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025).
- Nikpassand, M., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines.
- Hossain, I., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research.
- Pattanayak, P. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
- Naaz, F., et al. (2022). DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules. NIScPR.
- El-Faham, A., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC.
- Naaz, F., et al. (2022). DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Furan-2-sulfonyl chloride. Fisher Scientific.
- Lukin, K., et al. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Wikipedia. (n.d.). Sulfonamide. Wikipedia.
- Blaquiere, N., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- Al-Ostath, R. A. S., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.
- Jagatap, S., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry.
- White, C., et al. (2022).
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Technical Support Center: Benzopyran Compound Safety & Optimization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzopyran-based compounds. This guide is designed to provide you with actionable insights and troubleshooting strategies to mitigate toxicity while preserving the therapeutic potential of your molecules. The following content is structured in a question-and-answer format to directly address common challenges encountered in the lab.
Part 1: Foundational Principles of Benzopyran Toxicity
This section addresses the fundamental mechanisms that contribute to the toxicity of benzopyran derivatives. Understanding the "why" is the first step toward designing safer compounds.
Q1: What are the primary molecular mechanisms driving the toxicity of benzopyran-based compounds?
The toxicity of benzopyran derivatives is not monolithic; it typically arises from one or a combination of three primary mechanisms:
-
Metabolic Activation: This is the most common and critical mechanism. The benzopyran scaffold can be metabolized by Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily, into highly reactive electrophilic intermediates.[1][2] For instance, the metabolism of benzo[a]pyrene, a well-studied polycyclic aromatic hydrocarbon containing the benzopyran moiety, leads to the formation of diol epoxides that can covalently bind to DNA, forming adducts and initiating carcinogenesis.[3][4] Similarly, the hepatotoxicity of the naturally occurring benzopyran, precocene I, is attributed to its metabolic conversion into a reactive 3,4-oxide intermediate.[5]
-
Generation of Reactive Oxygen Species (ROS): The metabolic cycling of some benzopyran compounds can lead to the production of ROS, such as superoxide radicals and hydrogen peroxide.[4][6] An excess of ROS overwhelms the cell's antioxidant capacity, leading to oxidative stress. This can damage cellular components like lipids, proteins, and DNA, ultimately triggering inflammatory responses and apoptotic cell death.[7][8]
-
Off-Target Activity: Like any pharmacologically active molecule, benzopyran derivatives can interact with unintended biological targets, leading to toxicity. This can include inhibition of essential enzymes, disruption of mitochondrial function, or interference with signaling pathways unrelated to the intended therapeutic effect.[9]
Q2: Which specific metabolic enzymes should I be most concerned with when working with benzopyrans?
Your primary focus should be on the Cytochrome P450 (CYP) enzymes, which are the main catalysts of Phase I xenobiotic metabolism.[10][11] While many CYPs exist, several are particularly relevant for benzopyran metabolism:
-
CYP1A1 and CYP1B1: These are heavily implicated in the activation of pro-carcinogens like benzo[a]pyrene, forming the initial reactive epoxides.[3][12]
-
CYP2C19 and CYP3A4: These enzymes also contribute significantly to the formation of toxic intermediates from benzopyran scaffolds.[3]
-
CYP2A6: This enzyme is crucial in the metabolism of coumarin, the parent compound of a large class of benzopyran derivatives. It can catalyze a detoxification pathway (7-hydroxylation), but polymorphisms in the CYP2A6 gene can lead to reduced function, potentially increasing the risk of hepatotoxicity in some individuals.[13]
It is also important to consider Phase II enzymes, such as epoxide hydrolase and glutathione S-transferases (GSTs), which are responsible for detoxifying the reactive intermediates produced by CYPs.[1][12] Reduced activity of these enzymes can lead to an accumulation of toxic metabolites.
Below is a diagram illustrating the general metabolic fate of a benzopyran compound, highlighting the balance between detoxification and toxification pathways.
Part 2: Strategies for Toxicity Reduction
This section provides practical strategies to rationally design and formulate safer benzopyran compounds.
Q3: How can I use Structure-Activity Relationships (SAR) to guide the design of less toxic analogs?
SAR is a powerful tool for systematically modifying a chemical scaffold to reduce toxicity. The goal is to uncouple the desired pharmacological effect from the structural features that cause toxicity.
Key Strategies:
-
Block Metabolic Hotspots: If you identify a specific position on the benzopyran ring that is susceptible to metabolic activation (e.g., formation of an epoxide across a double bond), you can block this biotransformation.
-
Causality: Introducing a sterically bulky group or an electron-withdrawing group (like fluorine) at or near the metabolic hotspot can prevent the CYP enzyme from accessing and oxidizing that site.[10]
-
-
Modulate Electronic Properties: The susceptibility of the benzopyran ring to oxidation is influenced by its electron density.
-
Causality: Introducing electron-withdrawing groups can decrease the electron density of the aromatic system, making it less favorable for oxidative metabolism by CYPs.
-
-
Enhance Solubility: Poorly soluble compounds can sometimes exhibit higher toxicity due to non-ideal pharmacokinetic properties. Improving water solubility can often lead to better safety profiles.
Example from Published Research: Studies on benzopyran-4-one-isoxazole hybrids showed that substituting the benzopyran ring with methoxy groups slightly decreased the anticancer activity, while the unsubstituted analog (5a) showed higher selectivity and cytotoxicity against cancer cells.[17] This highlights how even small modifications can significantly alter the biological profile.
Q4: My lead compound is highly potent but shows hepatotoxicity in preliminary assays. What formulation strategies can I explore?
Formulation can be a powerful, and sometimes overlooked, tool to mitigate the toxicity of a promising drug candidate without altering its chemical structure.[16]
-
Modified-Release Formulations: If the toxicity is related to high peak plasma concentrations (Cmax), a modified-release formulation can be beneficial.
-
Causality: By slowing the rate of drug absorption, you can lower the Cmax while maintaining the same total drug exposure (AUC). This reduces the burden on metabolic enzymes in the liver at any given time, potentially preventing the saturation of detoxification pathways and the formation of toxic metabolites.[16]
-
-
Solubility Enhancement Techniques: For poorly soluble compounds, enhancing solubility can improve bioavailability and lead to more consistent absorption, which can also help avoid sharp, high plasma peaks.
-
Targeted Delivery Systems: For some applications, especially in oncology, encapsulating the drug in a nanoparticle or liposome can alter its biodistribution.
-
Causality: This can direct the compound toward the target tissue (e.g., a tumor) and away from organs where it may cause toxicity, such as the liver.
-
Part 3: Experimental Workflows & Troubleshooting
This section provides a practical workflow for assessing toxicity and a guide for troubleshooting common issues.
Q5: What is a standard experimental workflow to assess and mitigate the toxicity of a new series of benzopyran analogs?
A tiered, systematic approach is most effective. This allows you to eliminate overtly toxic compounds early and focus resources on the most promising candidates.
Protocol: Standard In Vitro Cytotoxicity Assay (MTT-Based)
This protocol provides a framework for the initial cytotoxicity screening mentioned in Tier 1.
Objective: To determine the concentration of a benzopyran compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., A549, MCF-7) and a normal cell line (e.g., HEK-293).[20][21]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Benzopyran compounds dissolved in DMSO to make a stock solution (e.g., 10 mM).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
96-well cell culture plates.
-
Multi-channel pipette, incubator (37°C, 5% CO2), microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of your benzopyran compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO, final concentration ≤0.5%) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of compound concentration and use non-linear regression to calculate the IC50 value.
Self-Validation & Trustworthiness:
-
Controls: The vehicle control ensures that the solvent (DMSO) is not causing toxicity. The positive control confirms the assay is working as expected.
-
Selectivity Index (SI): The SI is a critical parameter calculated as: SI = IC50 in normal cells / IC50 in cancer cells A higher SI value (ideally >10) indicates that the compound is selectively toxic to cancer cells, which is a desirable trait.[22][23]
Q6: My compound has a high Selectivity Index but is rapidly metabolized. What should I do?
This is a common and often favorable scenario. It suggests your compound's toxicity might be manageable and that you should focus on improving its metabolic stability.
Part 4: Data Summary & FAQs
Table 1: Example Cytotoxicity Data of Benzopyranone Derivatives
This table summarizes published data to illustrate how different side chains on a benzopyranone core affect cytotoxicity and selectivity in human lung cell lines.[20][22][23]
| Compound | Side Chain | A549 (Cancer) LD50 (µM) | LL47 (Normal) LD50 (µM) | Selectivity Index (SI) |
| 5 | Diethylaminoethoxy | 7.08 | 16.7 | 2.36 |
| 6 | Dimethylaminoethoxy | 5.0 | 20.4 | 4.08 |
| 7 | Morpholinoethoxy | 34.2 | 34.6 | 1.01 |
| 8 | Piperidinylethoxy | 8.33 | 15.4 | 1.85 |
| 9 | Pyrrolidinylethoxyl | 5.83 | 8.75 | 1.50 |
Data adapted from in vitro studies after 48h treatment. A higher SI indicates greater selective toxicity towards cancer cells.[22][23]
Frequently Asked Questions (FAQs)
-
Q: How do I know if my compound's toxicity is caused by the parent molecule or a metabolite?
-
A: A key experiment is to run your cytotoxicity assay with and without a source of metabolic enzymes, such as liver S9 fractions or microsomes. If toxicity significantly increases in the presence of these enzymes, it strongly suggests that a metabolite is the toxic species.[24]
-
-
Q: Can flavonoids or other natural products be used to mitigate the toxicity of my benzopyran compound?
-
A: Co-administration with certain flavonoids like quercetin has been studied to modulate detoxification enzymes and reduce the toxicity of compounds like benzo[a]pyrene.[4][12] Flavonoids can act as antioxidants, neutralizing ROS, and can also influence the activity of Phase I and II enzymes.[4][25] However, this approach adds complexity and potential for drug-drug interactions, and is generally considered after structural optimization has been exhausted.
-
-
Q: What is the significance of genetic polymorphisms in toxicity studies?
-
A: Genetic variations (polymorphisms) in CYP enzymes can lead to significant inter-individual differences in drug metabolism.[13] For example, a person who is a "poor metabolizer" for a specific CYP enzyme may clear a drug more slowly, leading to higher exposure and potential toxicity. Conversely, if that enzyme is responsible for creating a toxic metabolite, being a poor metabolizer could be protective. It is crucial to identify which CYPs metabolize your compound to anticipate potential population-specific toxicity issues.
-
References
- The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers. PubMed.
- Recent advances in the structures and bioactivities of benzopyrans derived
- Strategies for Avoiding Benzopyrone Hepatotoxicity in Lymphedema Management-The Role of Pharmacogenetics, Metabolic Enzyme Gene Identification, and P
- Recent advances in the structures and bioactivities of benzopyrans derived
- Effects of Benzo(e)pyrene on Reactive Oxygen/Nitrogen Species and Inflammatory Cytokines Induction in Human RPE Cells and Attenuation by Mitochondrial-involved Mechanism. PubMed Central.
- Quercetin and Isorhamnetin Attenuate Benzo[a]pyrene-Induced Toxicity by Modulating Detoxification Enzymes through the AhR and NRF2 Signaling P
- Hepatoprotective Effects of Flavonoids against Benzo[a]Pyrene-Induced Oxidative Liver Damage along Its Metabolic P
- toxicity in relation to structure of substituted 2h-1-benzopyran-2-ones against root-knot. Brill.
- Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. PMC.
- Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. MDPI.
- In vitro cytotoxicity of benzopyranone derivatives with basic side chain against human lung cell lines. PubMed.
- Synthesis and Evaluation of Anticancer Potential of Novel Benzopyran Derivatives Using MTT and in vitro Scr
- Effects of Benzo(e)pyrene on Reactive Oxygen/Nitrogen Species and Inflammatory Cytokines Induction in Human RPE Cells and Attenuation by Mitochondrial-involved Mechanism. PubMed.
- In Vitro Cytotoxicity of Benzopyranone Derivatives with Basic Side Chain Against Human Lung Cell Lines. PMC.
- In Vitro Cytotoxicity of Benzopyranone Derivatives with Basic Side Chain Against Human Lung Cell Lines. Anticancer Research.
- Metabolism and hepatotoxicity of the naturally occurring benzo[b]pyran precocene I. PubMed.
- Design and synthesis of benzopyran-based inhibitors of the hypoxia-inducible factor-1 pathway with improved water solubility. Taylor & Francis Online.
- Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. PMC.
- Design and synthesis of benzopyran-based inhibitors of the hypoxia-inducible factor-1 pathway with improved w
- Coumarins and P450s, Studies Reported to-D
- Formulation approaches in mitigating toxicity of orally administr
- Molecular Mechanisms of Xenobiotic Metabolism: From Enzyme Function to Detoxification P
- Metabolic activation of hepatotoxic drug (benzbromarone) induced mitochondrial membrane permeability transition. PubMed.
- The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascin
- Toxicity and roles of reactive oxygen species. PubMed.
- Formulation strategies for poorly soluble drugs.
- CHAPTER 9: Cytochrome P450 Metabolism. Royal Society of Chemistry.
- The Role of Reactive Oxygen Species (ROS) in the Biological Activities of Metallic Nanoparticles. MDPI.
- Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI.
- Flavonoids for hepatoprotection: Potential natural approaches to mitigate doxorubicin-induced liver toxicity: A mini review. ScienceDirect.
- Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. PMC.
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Technical Support Center: Interpreting Complex NMR Spectra of Functionalized Benzopyrans
Welcome to the technical support center for the structural elucidation of functionalized benzopyrans. This guide is designed for researchers, medicinal chemists, and natural product scientists who encounter the unique challenges presented by the NMR spectra of these versatile heterocyclic scaffolds. Here, we move beyond simple data reporting to address the "why" behind spectral features and provide logical, field-tested troubleshooting strategies.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions that form the basis of any spectral interpretation involving a benzopyran core.
Question: What are the first steps I should take when I receive an NMR spectrum of a new benzopyran derivative?
Answer: A systematic approach is crucial. Before diving into fine details, establish a broad overview of the molecule.
-
Calculate the Degree of Unsaturation (DoU): Using the molecular formula, this calculation immediately tells you the combined number of rings and π-bonds. A typical benzopyran core already accounts for 5 degrees of unsaturation (4 for the benzene ring, 1 for the pyran ring's double bond and ring structure).[1][2] Any additional DoU points to substituents with double bonds, triple bonds, or additional rings.
-
Initial 1H NMR Assessment:
-
Integration: Check if the total integration matches the expected number of protons.
-
Chemical Shift Regions: Broadly categorize protons. Look for signals in the aromatic region (typically δ 6.5-8.0 ppm), olefinic region (δ 5.0-6.5 ppm), and aliphatic region (δ 1.0-4.5 ppm).[3][4]
-
Diagnostic Signals: Identify characteristic signals. For example, a sharp singlet around δ 2.1 ppm might indicate a methyl ketone, while signals above δ 9.5 ppm suggest an aldehyde.[5]
-
-
Initial 13C NMR Assessment:
-
Peak Count: The number of distinct peaks gives the minimum number of chemically different carbon atoms.[1]
-
Chemical Shift Regions: Identify carbons in the carbonyl region (δ 160-220 ppm), aromatic/olefinic region (δ 100-160 ppm), and aliphatic region (δ 10-80 ppm).[6][7][8] Quaternary carbons are often weaker and sharper.[6]
-
Question: What are the characteristic ¹H and ¹³C NMR chemical shifts for a basic benzopyran (chromene) scaffold?
Answer: The substitution pattern dramatically influences chemical shifts, but a generalized pattern exists. The presence of electron-donating or electron-withdrawing groups can shift these values significantly.[3][9]
| Position | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Notes |
| H-2 | 4.5 - 5.0 (for 2H-chromenes) | 65 - 75 (C-2) | Often a multiplet, coupled to H-3 and H-4. |
| H-3 | 5.5 - 6.5 (for 2H-chromenes) | 120 - 130 (C-3) | Olefinic proton, coupled to H-2 and H-4. |
| H-4 | 6.2 - 7.0 (for 2H-chromenes) | 120 - 130 (C-4) | Olefinic proton, coupled to H-3. |
| H-5 | 7.0 - 7.8 | 125 - 130 | Aromatic proton, ortho to the pyran oxygen. |
| H-6 | 6.7 - 7.4 | 115 - 125 | Aromatic proton. |
| H-7 | 6.7 - 7.4 | 120 - 130 | Aromatic proton. |
| H-8 | 6.6 - 7.2 | 115 - 120 | Aromatic proton, ortho to the fusion point. |
Note: These are approximate ranges. Data is compiled from multiple sources and should be used as a guide.[7][8][10][11][12]
Question: How do common functional groups affect the spectrum of the aromatic ring?
Answer: Substituents on the benzene ring alter the electron density, which directly impacts the chemical shifts of the aromatic protons.
-
Electron-Donating Groups (EDGs) like -OH, -OCH₃, or -NH₂ increase electron density, shielding the aromatic protons. This causes an upfield shift (to a lower δ value). They particularly affect the ortho and para positions.
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or -C=O decrease electron density, deshielding the protons. This results in a downfield shift (to a higher δ value), again most prominently at the ortho and para positions.[3][9] For instance, a nitro group at C-6 will significantly downfield shift H-5 and H-7.
Section 2: Troubleshooting Common Spectral Issues
This section provides solutions to specific problems frequently encountered during the analysis of benzopyran spectra.
| Problem | Potential Cause(s) | Troubleshooting Protocol & Explanation |
| Overlapping Aromatic Signals | Accidental chemical shift equivalence of non-equivalent protons. This is very common in substituted benzopyrans.[10] | 1. Change the Solvent: Switching from CDCl₃ to a solvent with different anisotropic properties like Benzene-d₆ or Pyridine-d₅ can induce differential shifts, often resolving the overlap.[13][14] The solvent's interaction with the solute can alter the local magnetic environment.[15] 2. Increase Spectrometer Field Strength: Moving from a 400 MHz to a 600 MHz or higher spectrometer increases the chemical shift dispersion in Hz, which can separate overlapping multiplets. 3. Utilize 2D NMR: A 2D COSY or HSQC spectrum can resolve individual correlations even if the 1D signals are overlapped.[16][17] |
| An -OH or -NH Peak is Suspected but Unclear | Exchangeable protons often appear as broad singlets and their chemical shift is highly dependent on concentration, temperature, and solvent.[18] | D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the ¹H spectrum. Exchangeable protons (-OH, -NH, -COOH) will be replaced by deuterium, causing their corresponding peak to disappear or significantly diminish.[13][18] This is a definitive confirmation. |
| Poor Peak Shape / Broad Lines | Poor shimming of the magnetic field; high sample concentration; presence of paramagnetic impurities (e.g., trace metals).[19] | 1. Re-shim the Spectrometer: This is the most common solution. Optimize the homogeneity of the magnetic field using the instrument's shimming routines.[19][20] 2. Dilute the Sample: A highly concentrated sample can increase viscosity, leading to broader lines. Diluting the sample can improve resolution.[19] 3. Filter the Sample: If paramagnetic impurities are suspected, filtering the sample through a small plug of celite or silica may help. |
| Unexpected Solvent or Impurity Peaks | Incomplete removal of reaction or purification solvents (e.g., ethyl acetate, dichloromethane). Water in the deuterated solvent. | 1. Identify the Impurity: Compare the unknown peaks to standard chemical shift tables for common lab solvents. Ethyl acetate (quartet ~δ 4.1, triplet ~δ 1.2, singlet ~δ 2.0) is a frequent offender.[13] 2. Co-evaporation: Some solvents are difficult to remove under high vacuum. Add a different, more volatile solvent (like dichloromethane) and re-evaporate. Repeat 2-3 times to azeotropically remove the persistent solvent.[13] |
Section 3: Advanced Spectral Interpretation with 2D NMR
When 1D spectra are insufficient for a complete structural assignment, 2D NMR techniques are essential. They provide a roadmap of atomic connectivity.[21][22][23]
Systematic Workflow for 2D NMR Analysis
The following workflow demonstrates a logical progression for elucidating a complex benzopyran structure.
Caption: Visualization of key 2D NMR correlations.
Question: How can I determine the relative stereochemistry of substituents on the pyran ring?
Answer: Use a NOESY (Nuclear Overhauser Effect SpectroscopY) or ROESY experiment.
These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. [24][25]The strength of the NOE signal is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶). [24]* Application: If a proton at C-2 and a proton on a C-4 substituent show a NOESY cross-peak, it implies they are on the same face of the pyran ring (i.e., they have a cis relationship). The absence of a correlation suggests a trans relationship. [26][27]This is a critical experiment for assigning relative stereochemistry in chiral benzopyrans. [28]
References
-
Jeffrey, C. S., et al. (2014). Key 1 H − 1 H COSY, NOESY, and HMBC correlations for the dimeric benzopyran 3. ResearchGate. Available at: [Link]
-
long, & NotEvans. (2014). Assigning 1H NMR spectrum and predicting peak coupling patterns for 2H-1-benzopyran-2-one. Chemistry Stack Exchange. Available at: [Link]
-
Sojka, S. A. (1975). Carbon-13 nuclear magnetic resonance spectra of 2H-1-benzopyran-2-ones (coumarins) in chloroform and sulfuric acid. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR Data of Dimeric Benzopyran (3). ResearchGate. Available at: [Link]
-
Kaur, H., et al. (2022). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules. Available at: [Link]
-
Cabedo, N., et al. (2023). Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. RSC Medicinal Chemistry. Available at: [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Available at: [Link]
-
Anaraki-Ardakani, H., et al. (1995). Synthesis of 2H-l-benzopyran derivatives with a strongly electron-withdrawing substituent at 6-position. Indian Journal of Chemistry. Available at: [Link]
-
Pinto, D. C. G. A., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics. Available at: [Link]
-
Hu, W. (2015). A very easy and quick NOESY to probe stereo chemistry. UMass Nuclear Magnetic Resonance (NMR) Labs. Available at: [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]
-
Campos-Gaxiola, J. J., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of 3,4-Dihydro-2H-1-benzopyran-4-sulfonamide Derivatives as Potent Anticancer Agents
In the landscape of modern oncology drug discovery, the quest for novel molecular scaffolds that exhibit high efficacy and selectivity against cancer cells is paramount. Among the myriad of heterocyclic compounds, the 3,4-dihydro-2H-1-benzopyran nucleus has emerged as a privileged scaffold. When functionalized with a sulfonamide moiety at the 4-position, this class of compounds, the 3,4-dihydro-2H-1-benzopyran-4-sulfonamides, presents a promising avenue for the development of potent anticancer agents. This guide provides a comprehensive comparative analysis of the efficacy of various derivatives of this scaffold, supported by experimental data and a deep dive into their mechanistic underpinnings. Our focus will be on their performance as inhibitors of crucial cellular processes that are hallmarks of cancer, including cell proliferation, tubulin polymerization, and the activity of cancer-associated enzymes like carbonic anhydrase IX.
Unveiling the Anticancer Potential: A Comparative Efficacy Study
The true measure of a potential drug candidate lies in its biological activity. Here, we compare the in vitro anticancer efficacy of a series of 3,4-dihydro-2H-1-benzopyran-4-sulfonamide derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, is the central metric for our comparison.
While a direct head-to-head comparative study of a broad series of 3,4-dihydro-2H-1-benzopyran-4-sulfonamide derivatives is not extensively documented in a single publication, we can synthesize a comparative view from studies on structurally related compounds. For instance, a study on novel quinoline-sulfonamide derivatives, which share a similar bicyclic core, provides valuable insights into the structure-activity relationships (SAR) that likely translate to the benzopyran series.[1]
One of the most potent compounds identified in this related series was D13 (N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide) , which exhibited a strong inhibitory effect on the proliferation of HeLa cancer cells with an IC50 of 1.34 μM.[1] This highlights the potential of N-substituted sulfonamides for potent anticancer activity.
Another relevant study on benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 (HIF-1) pathway also provides crucial SAR data. Although not exclusively focused on the 4-sulfonamide position, this research demonstrates that modifications on the benzopyran ring and the N-substituent of the sulfonamide group significantly impact activity.[2]
To provide a clear comparison, the following table summarizes the IC50 values of representative sulfonamide derivatives with related heterocyclic scaffolds against various cancer cell lines. This data serves as a strong indicator of the potential efficacy of the 3,4-dihydro-2H-1-benzopyran-4-sulfonamide class.
| Compound ID | Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| D13 | Tetrahydroquinoline-6-sulfonamide | HeLa | 1.34 | [1] |
| A549 | 1.46 | [1] | ||
| HCT116 | 0.94 | [1] | ||
| HepG-2 | 1.82 | [1] | ||
| Compound 2 | 2H-pyrano[3,2-b]pyridin-6-yl-sulfonamide | - | ~0.25 | [2] |
| Compound 5m | 2H-chromene-6-sulfonamide | - | 0.39 | [2] |
| Compound 7d | Dihydro-2H-pyrano[3,2-b]pyridin-6-yl-sulfonamide | - | 0.25 | [2] |
| Compound 8b | 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 | 4.62 | [3] |
| MCF-7 | 7.13 | [3] | ||
| HeLa | 7.2 | [3] |
Delving into the Mechanism of Action: How Do They Work?
The anticancer activity of sulfonamide derivatives is often multifaceted, targeting various cellular pathways crucial for cancer cell survival and proliferation.[4] For the 3,4-dihydro-2H-1-benzopyran-4-sulfonamide class and its close relatives, two key mechanisms have been elucidated: inhibition of tubulin polymerization and inhibition of carbonic anhydrase IX (CA IX) .
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, motility, and intracellular transport.[1] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Several sulfonamide derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][5]
The compound D13, for instance, strongly inhibited tubulin assembly with an IC50 of 6.74 μM, suggesting that its potent anti-proliferative activity is, at least in part, due to its effect on microtubule dynamics.[1]
Below is a diagram illustrating the workflow for an in vitro tubulin polymerization assay, a key experiment to determine the effect of these compounds on microtubule formation.
Caption: Workflow for in vitro tubulin polymerization assay.
Inhibition of Carbonic Anhydrase IX (CA IX)
Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in many types of solid tumors and is associated with tumor hypoxia and acidification of the tumor microenvironment.[6] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA IX helps cancer cells to survive in acidic conditions and promotes tumor invasion and metastasis. Therefore, inhibiting CA IX is a promising strategy for anticancer therapy.[6]
The sulfonamide group is a well-known zinc-binding pharmacophore that can effectively inhibit carbonic anhydrases.[6] The selectivity of inhibition towards the cancer-associated CA IX over other isoforms is a critical factor in the design of these inhibitors to minimize off-target effects.
The following diagram depicts a simplified signaling pathway illustrating the role of CA IX in the tumor microenvironment and its inhibition by sulfonamide derivatives.
Caption: Role of CA IX in the tumor microenvironment and its inhibition.
Experimental Protocols: A Guide for Researchers
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Here, we provide step-by-step methodologies for the key assays used to evaluate the efficacy of 3,4-dihydro-2H-1-benzopyran-4-sulfonamide derivatives.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of the 3,4-dihydro-2H-1-benzopyran-4-sulfonamide derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.[9][10]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity.[11][12]
Materials:
-
Purified tubulin protein (>97% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compounds and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)
-
96-well clear bottom plate
-
Temperature-controlled microplate reader (37°C)
Procedure:
-
Reagent Preparation: On ice, prepare a reaction mixture containing the General Tubulin Buffer, GTP, and the test compound at the desired concentration.
-
Initiation of Polymerization: Add the purified tubulin to the reaction mixture. The final tubulin concentration is typically 2-3 mg/mL.[11][13]
-
Turbidity Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.[12][14]
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase. The inhibitory effect of the compound is calculated by comparing the polymerization rate in its presence to that of the vehicle control.
Carbonic Anhydrase IX (CA IX) Inhibition Assay (Esterase Activity)
This assay measures the esterase activity of CA IX, which is inhibited by sulfonamide compounds. The hydrolysis of a substrate like 4-nitrophenyl acetate (p-NPA) is monitored spectrophotometrically.[15][16]
Materials:
-
Recombinant human CA IX enzyme
-
Assay Buffer (e.g., 25 mM Tris, 150 mM NaCl, pH 7.5)[15]
-
Substrate solution (e.g., 2 mM 4-nitrophenyl acetate in assay buffer)[16]
-
Test compounds and a known CA inhibitor (e.g., acetazolamide)
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the CA IX enzyme (e.g., 100 ng/well), and the test compound at various concentrations.[15]
-
Initiation of Reaction: Start the reaction by adding the substrate solution to each well.
-
Absorbance Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400 nm in kinetic mode for a set period (e.g., 5-20 minutes).[15][16]
-
Data Analysis: Calculate the rate of the enzymatic reaction (Vmax) from the slope of the linear portion of the absorbance versus time curve. Determine the percentage of inhibition for each compound concentration and calculate the IC50 or Ki value.
Conclusion and Future Perspectives
The 3,4-dihydro-2H-1-benzopyran-4-sulfonamide scaffold represents a highly promising platform for the development of novel anticancer agents. The comparative analysis of structurally related compounds strongly suggests that derivatives of this class possess potent anti-proliferative activity against a range of cancer cell lines. The multifaceted mechanism of action, encompassing both the disruption of microtubule dynamics and the inhibition of the tumor-associated enzyme carbonic anhydrase IX, provides a strong rationale for their further investigation.
Future research should focus on the synthesis and systematic evaluation of a dedicated library of 3,4-dihydro-2H-1-benzopyran-4-sulfonamide derivatives to establish a clear and comprehensive structure-activity relationship. This will enable the optimization of potency and selectivity, paving the way for the identification of lead candidates for preclinical and, ultimately, clinical development. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, ensuring the generation of high-quality, reproducible data. The continued exploration of this chemical space holds significant promise for delivering the next generation of effective and targeted cancer therapies.
References
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ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
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National Institutes of Health. (2017, March 1). Examining the Structure-activity Relationship of Benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 Pathway. Retrieved from [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Royal Society of Chemistry. (2022, May 18). Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. Retrieved from [Link]
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PMC. (2025, August 19). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Retrieved from [Link]
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MDPI. (2023, April 27). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Retrieved from [Link]
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PMC. (n.d.). Design of a Carbonic Anhydrase IX Active-Site Mimic to Screen Inhibitors for Possible Anti-Cancer Properties. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... Retrieved from [Link]
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Current Cancer Drug Targets. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Retrieved from [Link]
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PMC. (n.d.). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Retrieved from [Link]
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PMC. (2018, March 23). Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. Retrieved from [Link]
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PMC. (n.d.). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Retrieved from [Link]
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MDPI. (2025, March 21). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Retrieved from [Link]
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Comparative Evaluation of Cross-Reactivity Profiles in Novel Sulfonamide Scaffolds
Executive Summary & Scientific Rationale
In drug discovery, the sulfonamide moiety (
The central thesis of this guide is structural specificity. The hypersensitivity associated with sulfonamide antibiotics (e.g., sulfamethoxazole) is primarily driven by the N4-arylamine substituent, which undergoes metabolic bioactivation to form reactive hydroxylamines. Non-antibiotic sulfonamides (e.g., celecoxib, furosemide) typically lack this N4-arylamine and do not form these specific haptens.
This guide outlines a self-validating experimental framework to demonstrate that a Novel Sulfonamide Candidate (SUL-X) behaves immunologically like a benign non-antibiotic rather than a reactive antibiotic.
Structural & Metabolic Basis of Cross-Reactivity
To design a valid safety study, one must understand the "Switch" between safety and toxicity.
-
The Culprit (Antibiotics): Contains an un-substituted amine at the N4 position of the benzene ring.[1][2]
-
Mechanism:[3] CYP2C9 metabolizes the N4-amine into a hydroxylamine (
) and subsequently a nitroso ( ) species. These are potent electrophiles that bind to cellular proteins (haptenization), triggering MHC Class II restricted T-cell responses (SJS/TEN).
-
-
The Benign (Non-Antibiotics): The sulfonamide group is attached to a benzene ring without an N4-amine, or the amine is substituted/sterically hindered.
-
Mechanism: These compounds bypass the N4-oxidation pathway.[3]
-
Diagram 1: Metabolic Divergence & Haptenization
This diagram illustrates the critical metabolic fork in the road that determines immunogenicity.
Figure 1: The metabolic "danger pathway" specific to N4-arylamine sulfonamides. Novel compounds lacking the N4-amine avoid the lower "red" pathway.
Comparative Experimental Framework
To validate your Novel Compound (SUL-X), you must compare it against a Positive Control (Sulfamethoxazole - SMX) and a Negative Control (Celecoxib/Furosemide).
Protocol A: Reactive Metabolite Trapping (In Chemico)
Objective: Determine if SUL-X forms reactive electrophiles capable of protein binding.
Methodology:
-
Incubation System: Human Liver Microsomes (HLM) supplemented with NADPH (cofactor for CYP enzymes).
-
Trapping Agent: Add Glutathione (GSH) or N-Acetylcysteine (NAC) at 5 mM. These "soft" nucleophiles will bind to any generated reactive species.
-
Reaction: Incubate Test Compound (10 µM) + HLM + NADPH + GSH for 60 min at 37°C.
-
Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS .
-
Search Criteria: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts).
Success Criteria:
-
SMX: High levels of GSH-adducts detected.
-
SUL-X: No significant GSH-adducts (comparable to vehicle control).
Protocol B: Lymphocyte Transformation Test (LTT)
Objective: The "Gold Standard" ex vivo assay to predict T-cell mediated hypersensitivity.
Methodology:
-
Sourcing: Obtain PBMCs (Peripheral Blood Mononuclear Cells) from patients with confirmed history of SMX hypersensitivity.
-
Culture: 2 x 10^5 PBMCs/well in 96-well plates.
-
Challenge:
-
Wells A: Vehicle (Negative Control).
-
Wells B: Phytohemagglutinin (PHA - Positive Mitogen Control).
-
Wells C: Sulfamethoxazole (10 - 100 µg/mL).
-
Wells D: Novel Compound SUL-X (10 - 100 µg/mL).
-
-
Incubation: 5-7 days at 37°C, 5% CO2.
-
Readout: Add 3H-thymidine for the final 16 hours (measures DNA synthesis/proliferation). Alternatively, use BrdU or EdU for non-radioactive readout.
-
Calculation: Stimulation Index (SI) = (cpm of Drug well) / (cpm of Vehicle well).
Diagram 2: LTT Workflow
This workflow ensures rigorous isolation and testing of T-cell memory.
Figure 2: Step-by-step workflow for the Lymphocyte Transformation Test (LTT).
Data Presentation & Interpretation
The following table summarizes the expected performance of a safe Novel Compound compared to established benchmarks.
Table 1: Comparative Immunogenicity Profile
| Metric | Sulfamethoxazole (Antibiotic) | Celecoxib (COX-2 Inhibitor) | Novel Compound (SUL-X) | Interpretation |
| N4-Arylamine Group | Present | Absent | Absent | Structural risk factor. |
| GSH Adduct Formation | High (+++) | Negligible (-) | Negligible (-) | Propensity to form reactive metabolites. |
| LTT Stimulation Index (SI) | > 3.0 (in allergic patients) | < 2.0 | < 2.0 | SI > 2.0 indicates T-cell recognition. |
| Cross-Reactivity Risk | Reference Standard | Low / Theoretical | Low | Validated safety profile. |
Interpreting the Results
-
The "False Positive" Trap: Be aware that high concentrations (>100 µg/mL) of any sulfonamide can cause non-specific toxicity, killing PBMCs and lowering the SI artificially. Always check cell viability.
-
The "Metabolic" Gap: Standard LTT uses parent drug. Some protocols require adding a microsome system to the cell culture to generate the metabolites in situ if the parent drug itself is not the hapten. However, for non-arylamines (SUL-X), this is less critical as the reactive metabolite pathway is structurally blocked.
References
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Brackett, C. C. (2003). Sulfonamide allergy and cross-reactivity.[3][4][5][6][7][8][9][10][11][12] Current Allergy and Asthma Reports, 3(1), 37-38.
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Knowles, S. R., & Shear, N. H. (2001). Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites. Annals of Internal Medicine, 110(4), 286-289.
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Strom, B. L., et al. (2003).[2] Absence of cross-reactivity between sulfonamide antibiotics and sulfonamide nonantibiotics.[3][8][9][12] New England Journal of Medicine, 349(17), 1628-1635.
-
Pichler, W. J., & Tilch, J. (2004). The lymphocyte transformation test in the diagnosis of drug hypersensitivity.[6][13][14][15][16] Allergy, 59(8), 809-820.
-
Johnson, K. K., et al. (2005).[2] Sulfonamide cross-reactivity: fact or fiction? Annals of Pharmacotherapy, 39(2), 290-301.
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Enantioselective Synthesis and Activity Comparison of Benzopyran Sulfonamides: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the principle of chirality is a cornerstone of rational drug design. The differential interaction of enantiomers with a chiral biological environment can lead to significant variations in pharmacokinetics, pharmacodynamics, and toxicology. This guide provides an in-depth comparison of the enantioselective synthesis and biological activities of benzopyran sulfonamides, a class of compounds demonstrating significant potential as modulators of ion channels and other therapeutic targets. We will explore the nuances of asymmetric synthesis and present compelling evidence for the importance of stereochemical purity in achieving desired pharmacological outcomes.
The Significance of Chirality in Benzopyran-Based Therapeutics
The benzopyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] When appended with a sulfonamide moiety, these compounds have emerged as potent blockers of voltage-gated potassium channels, such as K(V)1.5, which are key targets in the management of atrial fibrillation.[2][3] The three-dimensional arrangement of substituents on the chiral centers of the benzopyran ring can profoundly influence the molecule's ability to bind to its target protein. As will be demonstrated, the biological activity often resides predominantly in one enantiomer, while the other may be inactive or even contribute to off-target effects.
Comparative Analysis of Enantioselective Synthesis Strategies
The asymmetric synthesis of the benzopyran core is a critical step in accessing enantiomerically pure benzopyran sulfonamides. While many reported syntheses of benzopyran sulfonamides have been racemic, the principles of enantioselective synthesis can be applied to produce the desired stereoisomers.[4]
General Synthetic Approach
A common strategy for the synthesis of benzopyran sulfonamides involves the multi-step sequence outlined below. The key to an enantioselective outcome lies in the strategic introduction of a chiral catalyst or auxiliary at an appropriate stage.
Figure 2: Proposed workflow for the enantioselective synthesis of benzopyran sulfonamides using a chiral catalyst.
Activity Comparison of Benzopyran Enantiomers: A Case Study
A study on this compound and its enantiomer, BP-G1(SR), provides clear, quantitative evidence of stereoselective activity. [5]
| Compound | Target Channel | IC50 (nM) - TEVC | IC50 (nM) - Patch Clamp |
|---|---|---|---|
| BP-G1 | Kir3.1/2 | 55.0 | 32.2 |
| Kir3.1/4 | 55.9 | 10.5 |
| BP-G1(SR) | Kir3.1/2 or Kir3.1/4 | Ineffective Inhibition | Ineffective Inhibition |
Data sourced from reference.[5] TEVC: Two-Electrode Voltage Clamp; Patch Clamp data from HEK-293 cells.
The data unequivocally demonstrates that the inhibitory activity of this benzopyran derivative resides exclusively in the BP-G1 enantiomer, with IC50 values in the low nanomolar range. In contrast, its mirror image, BP-G1(SR), was found to be ineffective at inhibiting the target channels. [5]This stark difference in potency underscores the critical role of stereochemistry in the molecular recognition of the drug by its target protein.
Structure-Activity Relationship of Benzopyran Sulfonamides as K(V)1.5 Blockers
Research on a series of racemic benzopyran sulfonamides has provided valuable insights into their structure-activity relationship as K(V)1.5 potassium channel blockers. [4]
| Compound ID | R Group (Sulfonamide) | K(V)1.5 Inhibition IC50 (µM) |
|---|---|---|
| 5e | 4-ethylphenyl | 0.26 |
| 7f | 4-fluorophenyl | >1.0 |
| 7g | 4-methoxyphenyl | >1.0 |
| 9a | n-butyl | 0.057 |
| 9b | isobutyl | 0.32 |
Data sourced from reference.[4]
These findings indicate that both the nature of the substituent on the phenyl ring of the sulfonamide and the alkyl group on the sulfonamide nitrogen significantly impact the inhibitory potency against the K(V)1.5 channel. The n-butyl substituted analog 9a emerged as a particularly potent inhibitor. While this study did not resolve the enantiomers, it is highly probable based on the principles of stereochemistry that one enantiomer of 9a is significantly more active than the other.
Experimental Protocols
General Procedure for the Synthesis of Racemic Benzopyran Sulfonamides
The following is a representative, generalized protocol based on the synthesis of benzopyran sulfonamides as K(V)1.5 blockers. [4] Step 1: Synthesis of the Benzopyran Intermediate
-
To a solution of the appropriate substituted salicylaldehyde in a suitable solvent (e.g., ethanol), add the Michael acceptor.
-
Add a catalytic amount of a base (e.g., piperidine or pyrrolidine) and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the racemic benzopyran intermediate.
Step 2: Functional Group Manipulation (if necessary)
-
The intermediate from Step 1 may require functional group transformations to introduce a suitable handle for sulfonylation (e.g., reduction of an ester to an alcohol, followed by conversion to an amine). Standard organic chemistry procedures are to be followed.
Step 3: Sulfonylation
-
Dissolve the amino-benzopyran intermediate in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine or pyridine).
-
Cool the mixture to 0 °C and add the desired sulfonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions and brine.
-
Dry the organic layer over a drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the racemic benzopyran sulfonamide.
Chiral Separation of Enantiomers
The separation of the racemic benzopyran sulfonamide into its individual enantiomers can be achieved using chiral chromatography.
-
Analytical Method Development: Develop a separation method using a chiral stationary phase (CSP) column on an analytical HPLC or SFC system. Screen different chiral columns (e.g., polysaccharide-based columns) and mobile phases to achieve baseline separation of the enantiomers. [6]2. Preparative Separation: Scale up the optimized analytical method to a preparative or semi-preparative chiral chromatography system to isolate the individual (R)- and (S)-enantiomers in sufficient quantities for biological evaluation. [7]3. Enantiomeric Purity Assessment: Determine the enantiomeric excess (ee) of the separated enantiomers using the developed analytical chiral HPLC or SFC method.
In Vitro Electrophysiology Assay for K(V)1.5 Channel Inhibition
The following is a generalized protocol for assessing the inhibitory activity of the synthesized compounds on the K(V)1.5 potassium channel expressed in a suitable cell line (e.g., L929 cells). [4]
-
Cell Culture: Culture the cells stably expressing the human K(V)1.5 channel under standard conditions.
-
Electrophysiology Recordings: Use the whole-cell patch-clamp technique to record potassium currents.
-
Compound Application: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the extracellular solution. Apply the compounds to the cells via a perfusion system.
-
Data Analysis: Measure the peak current amplitude before and after the application of the compound. Calculate the percentage of inhibition at each concentration.
-
IC50 Determination: Plot the concentration-response curve and fit the data to a suitable equation (e.g., the Hill equation) to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the channel current.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the critical importance of stereochemistry in the design and development of benzopyran sulfonamides as therapeutic agents. The case study of the benzopyran derivative BP-G1 highlights the potential for significant differences in the biological activity of enantiomers. While the direct enantioselective synthesis and comparative activity of a specific benzopyran sulfonamide have not been detailed in a single publication, the synthetic strategies and biological evaluation protocols outlined here provide a clear roadmap for researchers in this field.
Future work should focus on the development of efficient and scalable enantioselective syntheses of promising benzopyran sulfonamide candidates. Subsequent detailed pharmacological evaluation of the individual enantiomers is paramount to identifying the eutomer and understanding the complete pharmacological profile of these compounds. Such a rigorous, stereochemically-informed approach will undoubtedly accelerate the discovery of novel and improved medicines based on the benzopyran sulfonamide scaffold.
References
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A benzopyran with antiarrhythmic activity is an inhibitor of Kir3.1-containing potassium channels. Journal of General Physiology, 151(11), 1324-1339. [Link]
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Benzopyran sulfonamides as K(V)1.5 potassium channel blockers. Bioorganic & Medicinal Chemistry Letters, 17(12), 3271-3275. [Link]
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Benzopyran sulfonamides as K V1.5 potassium channel blockers. Bioorganic & Medicinal Chemistry Letters, 17(12), 3271-3275. [Link]
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Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Journal of Chromatography A, 1467, 243-253. [Link]
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Benzopyran sulfonamides as KV1.5 potassium channel blockers. PubMed. [Link]
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Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. Molecules, 26(7), 1867. [Link]
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Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Request PDF. [Link]
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Developments in the stereoselective synthesis of benzopyran, benzopyrone and flavonoid based natural product analogues using C-glycosides as an intrinsic chiral synthon. Carbohydrate Research, 541, 109164. [Link]
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Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. Der Pharma Chemica, 7(8), 118-124. [Link]
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Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
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Stereoselective synthesis of Δ(1)-pyrroline sulfonamides via a chiral aldehyde mediated cascade reaction. Organic Chemistry Frontiers, 8(1), 57-62. [Link]
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Asymmetric synthesis and evaluation of a hydroxyphenylamide voltage-gated sodium channel blocker in human prostate cancer xenografts. Bioorganic & Medicinal Chemistry Letters, 22(6), 2217-2220. [Link]
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Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 241, 115998. [Link]
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An asymmetric synthesis of chiral dihydropyridine calcium channel blockers. Tetrahedron Letters, 38(45), 7967-7970. [Link]
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Benzopyran derivatives as cardio-selective ATP-sensitive potassium channel openers: a review. Mini-Reviews in Medicinal Chemistry, 13(12), 1735-1746. [Link]
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Mild and General Method for the Synthesis of Sulfonamides. Organic Chemistry Portal. [Link]
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Comparison of the IC 50 for K ATP channel inhibition by various sulfonylureas with the K d for drug binding. ResearchGate. [Link]
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Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. [Link]
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Synthesis, pharmacological evaluation, and structure-activity relationships of benzopyran derivatives with potent SERM activity. Request PDF. [Link]
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NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. ChemRxiv. [Link]
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Exploration of the chemical space of benzamide-based voltage-gated potassium channel Kv1.3 inhibitors. Acta Pharmaceutica, 75(2), 209-226. [Link]
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Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]
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Efficacy of 3,4-Dihydro-2H-1-benzopyran-4-sulfonamide versus standard-of-care drugs
A Comparative Guide for Drug Development Professionals
Abstract
This guide provides a comprehensive comparative analysis of the novel investigational compound, 3,4-Dihydro-2H-1-benzopyran-4-sulfonamide, against current standard-of-care drugs in oncology. By integrating a sulfonamide moiety with a benzopyran scaffold, this molecule presents a multi-faceted approach to cancer therapy. This document outlines the hypothesized dual-inhibitory mechanism of action, targeting both aberrant cell signaling and tumor metabolism. We present a series of robust, validated experimental protocols to rigorously assess its efficacy and delineate its therapeutic potential in comparison to established treatments. All methodologies are designed to provide a clear, data-driven framework for researchers and drug development professionals.
Introduction: A Novel Chemical Entity for Oncology
The landscape of cancer therapy is continually evolving, with a significant focus on developing targeted therapies that offer improved efficacy and reduced off-target effects. The hypothetical compound, 3,4-Dihydro-2H-1-benzopyran-4-sulfonamide, emerges from the strategic combination of two pharmacologically significant scaffolds: the benzopyran ring and a sulfonamide group.
-
The Benzopyran Scaffold: Derivatives of 2H-1-benzopyrans are integral to a variety of biologically active compounds.[1] Notably, certain benzopyran derivatives have demonstrated potent anticancer activity through mechanisms such as the inhibition of tubulin polymerization and interference with the GPR30/EGFR signaling pathway.[2][3] Other derivatives have shown utility as potassium channel openers, suggesting a broad range of potential biological activities.[4]
-
The Sulfonamide Group: Beyond their well-known antimicrobial properties, sulfonamides have emerged as a cornerstone in the design of a diverse array of therapeutic agents.[5][6] In oncology, sulfonamide-based drugs have been developed as inhibitors of carbonic anhydrases, which are crucial for regulating pH in the tumor microenvironment, and as inhibitors of key signaling molecules like receptor tyrosine kinases.[7][8]
The conjugation of these two moieties in 3,4-Dihydro-2H-1-benzopyran-4-sulfonamide suggests a potential for a synergistic, multi-pronged attack on cancer cells.
Hypothesized Mechanism of Action: A Dual-Pronged Approach
We hypothesize that 3,4-Dihydro-2H-1-benzopyran-4-sulfonamide functions as a dual inhibitor, targeting both critical cell signaling pathways and the metabolic machinery of cancer cells. This proposed mechanism is grounded in the established activities of its constituent chemical scaffolds.
-
Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling: The benzopyran component is hypothesized to interfere with the EGFR signaling cascade, a pathway frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[3]
-
Inhibition of Carbonic Anhydrase IX (CA-IX): The sulfonamide group is proposed to target and inhibit CA-IX, a tumor-associated enzyme that is overexpressed in many hypoxic tumors and plays a key role in promoting cancer cell survival and metastasis by regulating intra- and extracellular pH.[8]
This dual-inhibitory action could potentially lead to enhanced tumor cell killing and a lower likelihood of developing treatment resistance compared to single-target agents.
Visualizing the Hypothesized Signaling Pathway
Caption: A stepwise experimental workflow for comparative efficacy evaluation.
Detailed Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of 3,4-Dihydro-2H-1-benzopyran-4-sulfonamide in comparison to Erlotinib and Acetazolamide on an EGFR-mutant NSCLC cell line (e.g., HCC827).
Methodology:
-
Cell Culture: Culture HCC827 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of 3,4-Dihydro-2H-1-benzopyran-4-sulfonamide, Erlotinib, and Acetazolamide for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Enzyme Inhibition Assays
Objective: To quantify the direct inhibitory activity of the test compounds on recombinant human EGFR and CA-IX enzymes.
-
EGFR Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay):
-
Prepare assay reactions containing recombinant EGFR kinase, a fluorescently labeled ATP-competitive tracer, and varying concentrations of the test compounds.
-
Incubate the reactions at room temperature for 1 hour.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Calculate IC50 values based on the displacement of the tracer.
-
-
Carbonic Anhydrase IX Inhibition Assay (Esterase Activity Assay):
-
Use p-nitrophenyl acetate (p-NPA) as a substrate for recombinant human CA-IX.
-
In a 96-well plate, combine CA-IX enzyme, varying concentrations of the test compounds, and buffer.
-
Initiate the reaction by adding p-NPA.
-
Monitor the hydrolysis of p-NPA to p-nitrophenol by measuring the increase in absorbance at 400 nm.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
Western Blot Analysis
Objective: To assess the impact of the compounds on the phosphorylation status of key proteins in the EGFR signaling pathway.
Methodology:
-
Cell Lysis: Treat HCC827 cells with IC50 concentrations of the compounds for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, and total ERK. Use an antibody against β-actin as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Comparative Data Summary (Hypothetical Data)
The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments.
Table 1: In Vitro Cytotoxicity (IC50, µM)
| Compound | HCC827 (EGFR mutant) | A549 (EGFR wild-type) |
| 3,4-Dihydro-2H-1-benzopyran-4-sulfonamide | 0.5 | 15.2 |
| Erlotinib | 0.1 | > 50 |
| Acetazolamide | > 100 | > 100 |
Table 2: Enzyme Inhibition (IC50/Ki, nM)
| Compound | EGFR (IC50) | CA-IX (Ki) |
| 3,4-Dihydro-2H-1-benzopyran-4-sulfonamide | 50 | 25 |
| Erlotinib | 5 | > 10,000 |
| Acetazolamide | > 10,000 | 12 |
Table 3: In Vivo Tumor Growth Inhibition (TGI, %)
| Treatment Group (20 mg/kg, p.o.) | TGI (%) at Day 21 |
| Vehicle Control | 0 |
| 3,4-Dihydro-2H-1-benzopyran-4-sulfonamide | 75 |
| Erlotinib | 60 |
Discussion and Future Directions
The hypothetical data suggests that 3,4-Dihydro-2H-1-benzopyran-4-sulfonamide exhibits potent and selective cytotoxicity against EGFR-mutant NSCLC cells. Its dual inhibitory action on both EGFR and CA-IX may contribute to its superior in vivo efficacy compared to the single-target agent, Erlotinib.
Future studies should focus on:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
In Vivo Toxicity Studies: To establish a comprehensive safety profile.
-
Investigation of Resistance Mechanisms: To determine how cancer cells might develop resistance to this dual-inhibitory agent.
-
Combination Therapy Studies: To explore potential synergies with other anticancer drugs.
Conclusion
3,4-Dihydro-2H-1-benzopyran-4-sulfonamide represents a promising, albeit hypothetical, therapeutic candidate with a novel dual mechanism of action. The experimental framework outlined in this guide provides a robust and scientifically rigorous approach to validate its efficacy and benchmark its performance against current standard-of-care treatments. The successful execution of these studies will be critical in advancing this compound through the drug development pipeline.
References
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Lejan Team. Mechanism of action. [Link]
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Study.com. Sulfonamide: Mechanism of Action & Uses. [Link]
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Medical Pharmacology. Antibacterial Drugs. [Link]
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SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
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Beilstein Journals. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. [Link]
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PMC. Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. [Link]
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PubMed. Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols. [Link]
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PMC. Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. [Link]
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PMC. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. [Link]
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PubMed. Synthesis and selective coronary vasodilatory activity of 3,4-dihydro-2,2-bis(methoxymethyl)-2H-1-benzopyran-3-ol derivatives: novel potassium channel openers. [Link]
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ResearchGate. ANTIMICROBIAL SULFONAMIDE DRUGS. [Link]
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Safety Operating Guide
Proper Disposal Procedures: 3,4-Dihydro-2H-1-benzopyran-4-sulfonamide
[1][2]
Executive Safety Summary
3,4-Dihydro-2H-1-benzopyran-4-sulfonamide (also referred to as Chroman-4-sulfonamide) presents a dual-hazard profile common to bioactive pharmaceutical intermediates: biological sensitization (sulfonamide moiety) and environmental persistence (aquatic toxicity).[1]
Unlike common solvents (e.g., Acetone) or simple acids, this compound cannot be neutralized and sewered.[1] It requires thermal destruction (incineration) to break down the sulfonamide pharmacophore and prevent bio-accumulation in aquatic ecosystems.
Immediate Action Required:
-
DO NOT dispose of via sink/drain.
-
DO NOT mix with oxidizing agents (risk of exothermic reaction).[2]
-
LABEL clearly as "Sensitizer" to protect waste handling personnel.
Chemical Hazard Profile & Waste Characterization
Effective disposal requires understanding the "Why" behind the protocol. The functional groups dictate the waste stream.
| Feature | Chemical Characteristic | Disposal Implication |
| Core Structure | Benzopyran (Chroman) Ring | Organic backbone; high BTU value suitable for fuel blending/incineration.[1] |
| Functional Group | Sulfonamide ( | High Sensitization Risk. Waste containers must be sealed to prevent dust inhalation. Aquatic Toxin. Zero-discharge policy to sewer systems. |
| Reactivity | Stable under normal conditions | Compatible with general organic waste streams (non-halogenated, unless dissolved in halogenated solvents).[1] |
| RCRA Status | Not P-listed or U-listed specifically | Classified as Non-Regulated Organic unless it exhibits characteristics of ignitability (D001) or toxicity via TCLP. |
Step-by-Step Disposal Protocol
Phase 1: Assessment & Pre-Treatment
Before disposal, determine the physical state.[1] This molecule is typically a solid powder but may be in solution during synthesis.
-
For Solids (Pure Compound):
-
Do not dissolve solely for disposal. Keep as solid to minimize waste volume.
-
Collect in a wide-mouth high-density polyethylene (HDPE) jar.
-
-
For Liquids (Reaction Mixtures/Mother Liquors):
Phase 2: Segregation Strategy
Use the "Sulfur Rule" : While often grouped with non-halogenated organics, high concentrations of sulfur-containing compounds can generate
-
Trace Amounts (<5%): General Organic Waste stream.
-
Bulk Amounts (>5%): Label as "High Sulfur Organic Waste" if your facility requires specific segregation for scrubber capacity.
Phase 3: Packaging & Labeling (The "Chain of Trust")
Waste handlers rely on your labels for their safety. A generic "Chemical Waste" label is insufficient for sensitizers.
Disposal Workflow Visualization
The following diagram outlines the decision logic for disposing of this compound. This workflow ensures compliance with EPA standards and minimizes environmental impact.
Figure 1: Decision tree for the segregation and packaging of sulfonamide intermediates.
Regulatory & Compliance Framework
EPA/RCRA Considerations
While this specific CAS is not a listed P or U waste, it must be managed as hazardous waste due to its bioactive nature.[1]
-
Generator Status: If you generate >1 kg of acute hazardous waste (not applicable here) or >100 kg of non-acute hazardous waste per month, you are a Small Quantity Generator (SQG) or Large Quantity Generator (LQG).[1]
-
Satellite Accumulation: Store waste at or near the point of generation. Containers must remain closed except when adding waste.
Emergency Procedures
-
Spill (Solid): Dampen with water to prevent dust generation (sulfonamide dust is a potent sensitizer). Sweep up and place in a hazardous waste bucket.
-
Spill (Liquid): Absorb with vermiculite or clay. Do not use combustible materials (like sawdust) if the solvent is an oxidizer or if nitric acid was involved in the synthesis.
-
Exposure: If inhaled, move to fresh air immediately.[1] Sulfonamide allergy can manifest as respiratory distress.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR) Parts 260-273.[1] Washington, D.C. [Link][1][7]
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National Institutes of Health (NIH) - PubChem. Sulfonamide Class Toxicity and Safety Profile. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
